Product packaging for Cinoxacin-d5(Cat. No.:)

Cinoxacin-d5

Cat. No.: B12379337
M. Wt: 267.25 g/mol
InChI Key: VDUWPHTZYNWKRN-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinoxacin-d5 is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 267.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O5 B12379337 Cinoxacin-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O5

Molecular Weight

267.25 g/mol

IUPAC Name

4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2

InChI Key

VDUWPHTZYNWKRN-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Origin of Product

United States

Foundational & Exploratory

characterization of Cinoxacin-d5 isotopic purity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characterization of Cinoxacin-d5 Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the isotopic purity of this compound, a deuterium-labeled internal standard essential for quantitative bioanalytical studies. Ensuring the isotopic purity of such standards is critical for the accuracy and reliability of pharmacokinetic and metabolic research.[1] This document outlines the primary analytical techniques, detailed experimental protocols, and data interpretation strategies for assessing the isotopic enrichment of this compound.

Introduction to this compound

Cinoxacin is a synthetic quinolone-class antimicrobial agent that functions by inhibiting bacterial DNA gyrase, an enzyme crucial for cell division.[2][3] Its deuterium-labeled counterpart, this compound (C₁₂H₅D₅N₂O₅), serves as a vital internal standard in mass spectrometry-based assays.[4] The five deuterium atoms are typically located on the ethyl group, providing a distinct mass shift from the unlabeled analyte while maintaining similar physicochemical properties.

The precise determination of isotopic purity—the percentage of the deuterated compound that contains the specified number of deuterium atoms—is fundamental. It ensures accurate quantification in complex biological matrices by allowing clear differentiation between the endogenous or unlabeled compound and the labeled internal standard.[1]

Synthesis of this compound

The synthesis of this compound follows the general pathway of its unlabeled analogue, with the key difference being the introduction of a deuterated precursor. The most common strategy involves the alkylation of a cinnoline intermediate with a deuterated ethylating agent, such as ethyl-d5 iodide.

G cluster_0 Synthesis Pathway of this compound A 2-Amino-4,5-methylenedioxyacetophenone B 4-Hydroxy-6,7-methylenedioxycinnoline A->B Diazotization & Spontaneous Cyclization C 3-Bromo-4-hydroxy-6,7- methylenedioxycinnoline B->C Bromination D 3-Cyano-4-hydroxy-6,7- methylenedioxycinnoline C->D Cyanation (CuCN) E This compound Precursor (Cinnolinone Core) D->E Hydrolysis G This compound E->G Alkylation with Deuterated Agent F Ethyl-d5 Iodide (Deuterated Agent) F->G

Caption: Hypothesized synthesis pathway for this compound.[5]

Methodologies for Isotopic Purity Determination

The two primary analytical techniques for characterizing the isotopic purity of deuterium-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most common and powerful technique for determining isotopic enrichment.[6] It distinguishes between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). Advances in time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary resolution to separate the signals from this compound and its less-deuterated variants (d0 to d4).[6]

The general workflow involves acquiring a high-resolution mass spectrum of the sample and analyzing the distribution of isotopic peaks in the molecular ion cluster. The relative intensity of each peak corresponds to the relative abundance of that isotopologue.

G cluster_workflow Isotopic Purity Workflow using HRMS prep Sample Preparation (Dissolve this compound) lc LC System (Optional Separation) prep->lc ms HRMS Analysis (e.g., Q-TOF, Orbitrap) lc->ms acquire Data Acquisition (Full Scan Mode) ms->acquire process Data Processing (Extract Ion Chromatograms) acquire->process analyze Isotopologue Peak Analysis (Measure m/z and Intensity) process->analyze calc Isotopic Purity Calculation (Correct for Natural Abundance) analyze->calc report Final Report (Purity Value & Distribution) calc->report

Caption: Experimental workflow for isotopic purity determination by HRMS.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy offers a complementary approach to MS. While ¹H NMR can be used to determine the degree of deuteration by observing the reduction in signal intensity at specific proton positions, ²H (Deuterium) NMR can directly detect the deuterium nuclei. Quantitative NMR (qNMR) is a highly accurate method as the signal area is directly proportional to the number of nuclei.[7] For qNMR, careful setup of experimental parameters, such as ensuring complete T1 relaxation, is critical for accurate quantification.[7]

Experimental Protocols

Protocol 1: Isotopic Purity by HRMS

This protocol describes a general method for determining the isotopic purity of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

    • Perform serial dilutions to prepare a working solution of 1 µg/mL.

  • LC-HRMS System and Conditions:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure elution and separation from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Q-TOF or Orbitrap-based mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Full Scan MS.

    • Mass Range: m/z 100-500.

    • Resolution: >35,000 FWHM.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of Cinoxacin.

    • Identify the monoisotopic mass for the unlabeled ([M+H]⁺) and fully deuterated ([M+H]⁺) compound.

    • Measure the intensity of the ion signals for each isotopologue (d0, d1, d2, d3, d4, d5).

    • Correct the observed intensities for the natural isotopic abundance of C, N, and O.[6]

    • Calculate the isotopic purity using the corrected intensity of the d5 peak relative to the sum of intensities of all isotopologues.

Protocol 2: Isotopic Purity by qNMR

This protocol outlines the use of ¹H qNMR to assess deuterium incorporation.

  • Standard and Reference Preparation:

    • Accurately weigh ~5 mg of this compound into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and vortex to dissolve completely.

  • NMR Spectrometer and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: ¹H Quantitative NMR.

    • Pulse Sequence: Standard zg30 or similar.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (NS): 16 or higher for good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the non-deuterated part of the this compound molecule (e.g., aromatic protons).

    • Integrate the residual proton signals corresponding to the ethyl group.

    • Integrate a signal from the internal standard.

    • Calculate the percentage of deuterium incorporation by comparing the integral of the residual proton signals on the ethyl group to the integral of a signal from the non-labeled portion of the molecule.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Representative Mass Spectrometry Data for this compound

IsotopologueTheoretical m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Relative Intensity (%)Corrected Isotopic Distribution (%)
d0 (Unlabeled)263.0611263.06100.10.1
d1264.0674264.06730.20.2
d2265.0737265.07360.30.3
d3266.0799266.07980.50.5
d4267.0862267.08612.02.0
d5 268.0925 268.0924 100.0 96.9
Isotopic Purity ≥99% (d5)

Note: Data are representative and for illustrative purposes. The corrected isotopic distribution accounts for the contribution of natural ¹³C isotopes.

Table 2: Representative ¹H qNMR Data for this compound

Proton AssignmentChemical Shift (ppm)Expected Integration (No D)Observed IntegrationDeuterium Incorporation (%)
Aromatic CH7.5 - 8.52H2.00N/A
Methylene O-CH₂-O6.202H2.00N/A
Ethyl -CH₂-4.602H0.0299.0
Ethyl -CH₃1.503H0.0399.0

Note: Data are representative. Deuterium incorporation is calculated as (1 - [Observed Integration / Expected Integration]) x 100%.

Conclusion

The is a critical quality control step in the manufacturing of this analytical standard. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust and comprehensive assessment of isotopic enrichment and distribution. The detailed protocols and data interpretation frameworks presented in this guide offer a foundation for researchers and drug development professionals to ensure the quality and reliability of their quantitative analytical methods.

References

An In-depth Technical Guide to the Physicochemical Properties of Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways, enhance pharmacokinetic profiles, or serve as internal standards in analytical studies. Understanding the fundamental physicochemical characteristics of this compound is therefore crucial for its application in research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data for the non-deuterated parent compound, Cinoxacin, is included for comparative purposes, as the properties are expected to be very similar.

Identifier This compound Cinoxacin
Molecular Formula C₁₂D₅H₅N₂O₅C₁₂H₁₀N₂O₅
Molecular Weight 267.25 g/mol 262.22 g/mol
CAS Number 2732985-25-8[1]28657-80-9
Property Value (for Cinoxacin) Anticipated Value (for this compound)
Melting Point 261-262 °C[2]Expected to be very similar to Cinoxacin
pKa 4.7 (acidic)[2]Expected to be very similar to Cinoxacin
Solubility (Water) 36.7 µg/mL (at pH 7.4)[2]Expected to be very similar to Cinoxacin
LogP 1.5[2]Expected to be very similar to Cinoxacin

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, and by extension this compound, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, Cinoxacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.

G cluster_bacterium Bacterial Cell Cinoxacin_d5 This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Cinoxacin_d5->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Replication DNA Replication Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death is blocked, leading to

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are standard protocols adaptable for quinolone antibiotics.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a reliable and widely used technique.

  • Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and analysis of this compound is depicted below. This process ensures the identity, purity, and correct isotopic labeling of the final compound.

G cluster_workflow Experimental Workflow for this compound Synthesis Chemical Synthesis (with deuterated precursors) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ²H) Structure_Verification->NMR MS Mass Spectrometry (HRMS) Structure_Verification->MS Final_Product Characterized this compound NMR->Final_Product MS->Final_Product HPLC HPLC-UV/MS Purity_Analysis->HPLC HPLC->Final_Product

A typical workflow for this compound characterization.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to that of Cinoxacin, with the key difference being the use of a deuterated starting material. A plausible synthetic route would involve the use of deuterated ethyl iodide (iodoethane-d5) to introduce the ethyl-d5 group.

G cluster_synthesis Logical Synthesis Pathway for this compound Precursor Cinnoline Precursor Alkylation N-Alkylation Precursor->Alkylation Deuterated_Reagent Iodoethane-d5 Deuterated_Reagent->Alkylation Intermediate Deuterated Intermediate Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Cinoxacin_d5 This compound Hydrolysis->Cinoxacin_d5

A logical pathway for the synthesis of this compound.

References

Cinoxacin-d5: A Technical Guide to its Analysis and Certification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the parameters found on a Certificate of Analysis (CoA) for the deuterated analytical standard, Cinoxacin-d5. It details the experimental protocols for the key analytical techniques used to ensure the identity, purity, and quality of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolism studies.

Core Analytical Parameters

The quality and reliability of a deuterated standard like this compound are defined by a series of analytical tests. The results of these tests are summarized on the Certificate of Analysis. Below are tables outlining the typical quantitative data presented.

Identity and Purity
ParameterSpecificationMethod
Chemical Purity (HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥99% atom % DMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Chemical Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Physicochemical Properties
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₂H₅D₅N₂O₅---
Molecular Weight 267.25 g/mol ---
Melting Point 261-262 °C (for non-deuterated)Melting Point Apparatus
Solubility Soluble in DMSOSolubility Test

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Purpose: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic purity).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Method:

  • Ionization Mode: Positive or negative ion mode, depending on the compound's properties.

  • Scan Range: A mass range appropriate to detect the molecular ion of this compound and its isotopologues.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of molecules that contain the desired number of deuterium atoms. The measured mass should be consistent with the calculated mass for C₁₂H₅D₅N₂O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity and Isotopic Purity

Purpose: To confirm the chemical structure of this compound and to verify the positions of deuterium labeling.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

  • Experiments:

    • ¹H-NMR: To identify the absence of protons at the deuterated positions.

    • ¹³C-NMR: To confirm the carbon skeleton of the molecule.

    • ²H-NMR: To directly observe the deuterium signals and confirm their locations.

  • Procedure: The sample is dissolved in the NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.

Workflow and Mechanism of Action

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for certifying a batch of this compound.

QC_Workflow cluster_0 Synthesis and Purification cluster_1 Analytical Testing cluster_2 Certification Synthesis Synthesis Purification Purification Synthesis->Purification Purity_HPLC Purity (HPLC) Purification->Purity_HPLC Identity_MS Identity & Isotopic Purity (MS) Purification->Identity_MS Identity_NMR Identity & Structure (NMR) Purification->Identity_NMR Physicochemical Physicochemical Tests Purification->Physicochemical CoA_Generation Certificate of Analysis Generation Purity_HPLC->CoA_Generation Identity_MS->CoA_Generation Identity_NMR->CoA_Generation Physicochemical->CoA_Generation

Caption: Quality Control Workflow for this compound.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, Cinoxacin prevents the bacterial cell from dividing, leading to cell death.[1][2][3]

Mechanism_of_Action Cinoxacin Cinoxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Cinoxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death is prevented, leading to

Caption: Mechanism of Action of Cinoxacin.

References

The Core Mechanism of Cinoxacin-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism and application of Cinoxacin-d5 as an internal standard in quantitative analysis. This guide details the fundamental principles, experimental protocols, and data presentation associated with its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Internal Standards in Quantitative Analysis

In analytical chemistry, particularly for regulatory and research purposes, achieving accurate and precise quantification of an analyte is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.

The Ideal Internal Standard: Stable Isotope Labeled Analogs

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[1] Deuterated internal standards, such as this compound, are a prominent category of SIL standards. In these compounds, one or more hydrogen atoms are replaced with their heavier isotope, deuterium.[2]

This compound is the deuterated form of Cinoxacin, a synthetic quinolone antibiotic. The key characteristics that make this compound an excellent internal standard are:

  • Chemical and Physical Similarity: Apart from the mass difference, this compound is chemically identical to Cinoxacin. This ensures that it behaves almost identically during sample extraction, cleanup, and chromatographic separation.[3] It will have a very similar, if not identical, retention time, and will experience similar matrix effects and ionization suppression or enhancement in the mass spectrometer source.[2][4]

  • Mass Difference: The five deuterium atoms in this compound give it a molecular weight that is 5 Daltons higher than unlabeled Cinoxacin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the liquid chromatography column.

Mechanism of Action in LC-MS/MS

The core mechanism of this compound as an internal standard in an LC-MS/MS workflow is to provide a reliable reference point for the quantification of the target analyte (e.g., Cinoxacin or another quinolone antibiotic). By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical procedure can be normalized.

For instance, if a portion of the sample is lost during an extraction step, the amount of both the analyte and this compound will be reduced proportionally. The ratio of their peak areas will, therefore, remain constant, leading to an accurate final concentration calculation.

The following diagram illustrates the logical workflow of utilizing an internal standard for quantification.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Contains unknown amount of Analyte Add_IS Spike with known amount of this compound (IS) Sample->Add_IS Extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) Add_IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration (from standards) Ratio_Calculation->Calibration_Curve Final_Concentration Determine Unknown Concentration Calibration_Curve->Final_Concentration

Caption: General workflow for quantitative analysis using an internal standard.

The following diagram illustrates the principle of co-elution and mass differentiation in LC-MS/MS.

principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output LC_Column LC Column CoElution Analyte and this compound Co-elute at the same Retention Time (RT) LC_Column->CoElution Identical chemical properties Ionization Electrospray Ionization (ESI) CoElution->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Analyte_Signal Analyte Signal (e.g., m/z 263.1) Mass_Analyzer->Analyte_Signal Selects by mass IS_Signal IS Signal (e.g., m/z 268.1) Mass_Analyzer->IS_Signal Selects by mass

Caption: Principle of co-elution and mass differentiation in LC-MS/MS.

Experimental Protocol (Representative)

4.1. Materials and Reagents

  • Cinoxacin analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

4.2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the working internal standard solution (this compound in methanol) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to autosampler vials.

4.3. LC-MS/MS Conditions

ParameterIllustrative Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables present illustrative quantitative data for an analysis using this compound as an internal standard. Note: This data is representative and should be established and validated for each specific assay.

5.1. Mass Spectrometry Parameters

The molecular weight of Cinoxacin is 262.22 g/mol , and for this compound, it is approximately 267.25 g/mol .[5] In positive ion mode, the protonated molecules ([M+H]⁺) are monitored as the precursor ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Cinoxacin263.1245.125Quantifier ion, corresponds to [M+H-H₂O]⁺
Cinoxacin263.1217.130Qualifier ion
This compound (IS) 268.1 250.1 25 Quantifier ion, corresponds to [M+H-H₂O]⁺

5.2. Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,5201,480,0000.0010
5.07,8501,510,0000.0052
20.030,5001,495,0000.0204
50.076,2001,505,0000.0506
100.0151,3001,485,0000.1019
250.0378,0001,500,0000.2520
500.0745,0001,490,0000.5000

A linear regression of this data would typically yield a correlation coefficient (R²) > 0.99, indicating a strong linear relationship between the concentration and the peak area ratio.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Cinoxacin and structurally related quinolone antibiotics. Its mechanism relies on the foundational principles of isotope dilution mass spectrometry, where its chemical identity to the analyte ensures it effectively tracks and corrects for analytical variability. The mass difference imparted by the five deuterium atoms allows for its distinct detection by the mass spectrometer. By employing this compound in a well-validated LC-MS/MS method, researchers and drug development professionals can achieve highly accurate, precise, and reliable quantitative results, ensuring data integrity for both research and regulated bioanalysis.

References

The Strategic Advantage of Cinoxacin-d5 in Quantitative Bioanalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving these objectives. This technical guide delves into the core advantages of employing Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin, in quantitative analysis.

The Imperative for Internal Standards in Quantitative Analysis

Quantitative analysis of therapeutic agents like Cinoxacin in complex biological matrices such as plasma, urine, or tissue homogenates is fraught with challenges. Variability can be introduced at multiple stages of the analytical workflow, from sample preparation to instrumental analysis. These potential sources of error underscore the necessity of an appropriate internal standard.

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing similar effects of extraction inefficiency, matrix-induced ion suppression or enhancement, and instrumental drift. Stable isotope-labeled compounds, such as this compound, are considered the most effective internal standards because they are chemically identical to the analyte, differing only in isotopic composition. This subtle mass difference allows for their distinct detection by a mass spectrometer while ensuring they behave virtually identically during the analytical process.

Core Advantages of this compound

The use of this compound as an internal standard in the quantitative analysis of Cinoxacin offers several distinct advantages:

  • Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. Because this compound co-elutes with Cinoxacin and has the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate and reliable quantification.[1]

  • Correction for Sample Preparation Variability: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can have incomplete and variable recovery. This compound, when added to the sample at the beginning of the workflow, accounts for any loss of the analyte during these steps.

  • Improved Precision and Accuracy: By mitigating the impact of matrix effects and sample preparation inconsistencies, the use of this compound significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[2]

  • Enhanced Method Robustness: The inclusion of a deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more consistent results over time and across different laboratories.

Quantitative Performance Metrics

The following tables summarize the expected validation parameters for a typical LC-MS/MS method for the quantification of Cinoxacin in a biological matrix (e.g., human plasma) using this compound as an internal standard. The data presented is representative of the performance achievable with such a method, based on published data for similar fluoroquinolone antibiotics.[3][4][5]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control (QC) LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Medium QC100< 10%± 10%< 10%± 10%
High QC800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC385 - 950.90 - 1.100.98 - 1.02
High QC80085 - 950.90 - 1.100.98 - 1.02

Experimental Protocol: Quantification of Cinoxacin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Cinoxacin in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Cinoxacin reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and quality controls to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cinoxacin: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z)

    • (Note: Specific m/z values would be determined during method development)

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard to correct for analytical variability.

experimental_workflow sample Biological Sample (e.g., Plasma) is_spike Spike with This compound (IS) sample->is_spike 1 extraction Sample Preparation (e.g., Protein Precipitation) is_spike->extraction 2 analysis LC-MS/MS Analysis extraction->analysis 3 quantification Data Processing & Quantification analysis->quantification 4 result Final Concentration quantification->result 5

Caption: Experimental workflow for the quantitative analysis of Cinoxacin using this compound.

logical_relationship cluster_analyte Analyte (Cinoxacin) cluster_is Internal Standard (this compound) A_prep Sample Prep Variability (Loss) A_matrix Matrix Effect (Suppression/Enhancement) A_prep->A_matrix A_signal Analyte Signal A_matrix->A_signal ratio Signal Ratio (Analyte / IS) A_signal->ratio IS_prep Sample Prep Variability (Loss) IS_matrix Matrix Effect (Suppression/Enhancement) IS_prep->IS_matrix IS_signal IS Signal IS_matrix->IS_signal IS_signal->ratio correction Correction for Variability ratio->correction

Caption: Logical diagram illustrating the correction of variability using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable method for the quantitative analysis of Cinoxacin in biological matrices. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to significant improvements in data quality, ensuring the accuracy and precision required for regulated bioanalysis in research and drug development. The methodologies and performance metrics outlined in this guide provide a framework for the development and validation of high-quality analytical methods for this important therapeutic agent.

References

Cinoxacin-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical properties, outlines general synthetic and analytical methodologies, and clarifies its role in modern research settings.

Core Molecular Data

This compound is the isotopically labeled form of Cinoxacin, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution is critical for its primary application as an internal standard in quantitative analytical studies. The fundamental properties of this compound, alongside its non-deuterated counterpart, are summarized below.

PropertyThis compoundCinoxacin
Chemical Formula C₁₂H₅D₅N₂O₅C₁₂H₁₀N₂O₅[1]
Molecular Weight 267.25 g/mol [2]262.22 g/mol [1]
CAS Number 2732985-25-8[2]28657-80-9[1]
Appearance Yellow crystalline powder (inferred from Cinoxacin)Yellow crystalline powder
Melting Point Not available261-262 °C[1][3]
Solubility Not available36.7 µg/mL (at pH 7.4)[3]

Synthesis and Isotopic Labeling

Synthesis of the Core Structure (Cinoxacin):

The synthesis of the core cinoxacin molecule has been described in the literature. A common pathway begins with 2-amino-4,5-methylenedioxyacetophenone. This precursor undergoes diazotization, leading to a spontaneous heterocyclization to form a 4-hydroxy-6,7-methylenedioxycinnoline intermediate. Subsequent bromination, cyanation, and alkylation with an ethyl group, followed by hydrolysis of the cyano group, yields the final cinoxacin structure.

Deuteration to Form this compound:

  • Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal or acid.

  • Use of Deuterated Reagents: The synthesis can be adapted to use deuterated starting materials, such as deuterated ethyl iodide, during the alkylation step.

Deuterated analogs like this compound are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis to enable precise quantification of the parent drug in biological matrices.[4]

Analytical Methodologies

Cinoxacin and other quinolone antibiotics are typically analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These methods are valued for their sensitivity and specificity in detecting and quantifying these compounds in complex mixtures.

General HPLC-MS/MS Protocol for Quinolone Analysis:

A universal LC-MS/MS method for the simultaneous detection of multiple antibiotic residues often involves the following steps:

  • Sample Preparation: Extraction of the analytes from the matrix (e.g., plasma, tissue, environmental samples) using a suitable solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile with formic acid) is used to separate the analytes.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard (like this compound).

The use of a deuterated internal standard such as this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response.

Logical Relationship Diagram

The following diagram illustrates the direct structural relationship between the parent compound, Cinoxacin, and its deuterated analog, this compound, through isotopic substitution.

G Structural Relationship of Cinoxacin and this compound Cinoxacin Cinoxacin (C₁₂H₁₀N₂O₅) Deuteration Isotopic Substitution (Hydrogen to Deuterium) Cinoxacin->Deuteration Ethyl Group (-CH₂CH₃ → -CD₂CD₃) Cinoxacin_d5 This compound (C₁₂H₅D₅N₂O₅) Deuteration->Cinoxacin_d5

Caption: Relationship between Cinoxacin and its deuterated form.

References

Cinoxacin-d5: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. In drug development, aqueous solubility is a key determinant of a drug's oral bioavailability.

Stability of a pharmaceutical compound refers to its ability to resist chemical changes over time under various environmental conditions, such as pH, temperature, and light. Understanding the stability profile is essential for determining a drug's shelf-life, storage conditions, and potential degradation pathways.

Quantitative Data Summary

The following tables are presented as templates for summarizing experimentally determined solubility and stability data for Cinoxacin-d5.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water25Shake-Flask Method
Phosphate Buffered Saline (pH 7.4)25Shake-Flask Method
0.1 N HCl25Shake-Flask Method
0.1 N NaOH25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
Ethanol25Shake-Flask Method

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants IdentifiedAnalytical Method
Acidic Hydrolysis (0.1 N HCl)24h, 48h, 72h60HPLC-UV/MS
Basic Hydrolysis (0.1 N NaOH)24h, 48h, 72h60HPLC-UV/MS
Oxidative (3% H₂O₂)24h, 48h, 72h25HPLC-UV/MS
Thermal (Solid State)7 days80HPLC-UV/MS
Photolytic (UV Lamp)24h, 48h, 72h25HPLC-UV/MS

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a common method for determining the kinetic aqueous solubility of a compound.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.

  • Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate mobile phase.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Indicating Method using Forced Degradation Studies

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 8, 24, 48 hours), neutralize, and dilute for HPLC analysis.

  • Basic Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acidic hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature. Collect and analyze samples at different time intervals.

  • Thermal Degradation: Expose a solid sample of this compound to high temperature (e.g., 80°C) in an oven for a specified period. Dissolve the stressed sample and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. Analyze samples at various time points.

  • For all conditions, analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a mass spectrometer can aid in the identification of degradants.

Visualizations

Mechanism of Action of Cinoxacin

Cinoxacin, a quinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis.[1] It targets two essential enzymes involved in DNA replication: DNA gyrase and DNA topoisomerase IV.[2][3][4] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[3]

Cinoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Cell_Death Cell_Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed_DNA Topoisomerase_IV->Relaxed_DNA Decatenates daughter chromosomes Topoisomerase_IV->Cell_Death DNA_Replication_Fork DNA_Replication_Fork Supercoiled_DNA->DNA_Replication_Fork DNA_Replication_Fork->Relaxed_DNA

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the kinetic solubility of this compound.

Solubility_Workflow Start Start Add_Excess_Compound Add excess this compound to buffer Start->Add_Excess_Compound Equilibrate Equilibrate (e.g., 24h at 25°C) Add_Excess_Compound->Equilibrate Separate_Solid Centrifuge and Filter Equilibrate->Separate_Solid Quantify Quantify by HPLC Separate_Solid->Quantify End Solubility Value Quantify->End

Caption: Workflow for kinetic solubility assay.

Logical Flow of a Forced Degradation Study

This diagram outlines the process of conducting a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow Start Start Prepare_Sample Prepare this compound solution/solid Start->Prepare_Sample Apply_Stress Apply Stress Conditions Prepare_Sample->Apply_Stress Acid Acidic Hydrolysis Apply_Stress->Acid Base Basic Hydrolysis Apply_Stress->Base Oxidation Oxidation Apply_Stress->Oxidation Thermal Thermal Apply_Stress->Thermal Photo Photolytic Apply_Stress->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify_Degradants Identify Degradation Products Analyze->Identify_Degradants End Stability Profile Identify_Degradants->End

Caption: Forced degradation study workflow.

References

Commercial Sources and Availability of Cinoxacin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Cinoxacin-d5. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.

Introduction to this compound

This compound is the deuterium-labeled version of Cinoxacin, a synthetic quinolone-class antimicrobial agent. The incorporation of five deuterium atoms into the ethyl group of the molecule makes it a valuable internal standard for pharmacokinetic and metabolic studies. Its primary application lies in quantitative analysis by mass spectrometry, where it is used to accurately determine the concentration of unlabeled Cinoxacin in biological matrices. Deuterated standards are preferred for such applications due to their similar chemical and physical properties to the analyte of interest, while being distinguishable by their higher mass.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on providing reference standards and isotopically labeled compounds for research purposes. The availability may vary, with some suppliers offering it as a stock item while others may require custom synthesis.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberTypical Availability
MedchemExpressHY-B1085SIn Stock
LGC Standards (Toronto Research Chemicals)TRC-C475702Custom Synthesis
HPC Standards679561In Stock

Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier datasheets. It is important to note that lot-specific data, particularly regarding purity and isotopic enrichment, should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Table 2: General Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₂H₅D₅N₂O₅
Molecular Weight267.25 g/mol
CAS Number2732985-25-8
Unlabeled CAS Number28657-80-9
IUPAC Name1-ethyl-d5-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid
AppearanceWhite to off-white solid

Table 3: Representative Purity and Isotopic Enrichment (Consult Lot-Specific CoA)

ParameterSpecification
Chemical Purity≥98%
Isotopic Enrichment (d₅)≥99 atom % D

Experimental Protocol: Quantification of Cinoxacin in Biological Samples using this compound as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the analysis of Cinoxacin in plasma samples using this compound as an internal standard. This method is based on established principles for the quantification of quinolone antibiotics by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Cinoxacin analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cinoxacin and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the Cinoxacin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with the same solvent mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of the ISWS (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cinoxacin: Determine precursor and product ions (e.g., m/z 263.1 → 219.1)

      • This compound: Determine precursor and product ions (e.g., m/z 268.1 → 224.1)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Cinoxacin to this compound against the concentration of the Cinoxacin standards.

  • Determine the concentration of Cinoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for sourcing and utilizing this compound in a research context.

G cluster_sourcing Sourcing Workflow cluster_utilization Experimental Utilization Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search This compound required Request Quote/CoA Request Quote/CoA Supplier Search->Request Quote/CoA Identify potential suppliers Procurement Procurement Request Quote/CoA->Procurement Select supplier Incoming QC Incoming QC Procurement->Incoming QC Receive material Stock Preparation Stock Preparation Incoming QC->Stock Preparation Material approved Sample Preparation Sample Preparation Stock Preparation->Sample Preparation Prepare standards LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Spike internal standard Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Acquire data Results Results Data Analysis->Results Quantify analyte

Figure 1. Sourcing and Utilization Workflow for this compound.

G Plasma_Sample Plasma Sample + Cinoxacin (analyte) Protein_Precipitation Protein Precipitation + Acetonitrile Plasma_Sample->Protein_Precipitation IS_Spike This compound (Internal Standard) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis {LC-MS/MS Analysis} Reconstitution->LC_MSMS_Analysis

Figure 2. Sample Preparation Workflow for Cinoxacin Analysis.

References

A Technical Guide to Foundational Research on Deuterated Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning deuterated quinolone antibiotics. It covers their core mechanism of action, methods for synthesis and deuteration, the impact of deuterium substitution on pharmacokinetics, and standard protocols for antibacterial activity assessment.

Introduction: The Rationale for Deuterating Quinolone Antibiotics

Quinolone antibiotics are a class of broad-spectrum synthetic bactericidal agents that have been a cornerstone of infectious disease treatment for decades. Their mechanism involves the inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.

In pharmaceutical sciences, "deuteration" is a strategic chemical modification where one or more hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium. This substitution, while electronically similar, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the "Deuterium Kinetic Isotope Effect" (KIE).

The primary goals of deuterating quinolone antibiotics are to:

  • Improve Pharmacokinetic Profiles: By reducing the rate of metabolic degradation, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.

  • Enhance Safety and Tolerability: Altering metabolic pathways may decrease the formation of toxic or reactive metabolites, thereby improving the drug's safety profile.

  • Overcome Drug Resistance: While not a direct mechanism, an improved pharmacokinetic profile can maintain drug concentrations above the minimum inhibitory concentration (MIC) for longer periods, potentially mitigating the development of resistance.

Core Mechanism of Action

Deuteration does not alter the fundamental mechanism by which quinolones exert their antibacterial effect. These antibiotics function as topoisomerase poisons, trapping the enzymes on the bacterial chromosome.[1]

  • Target Enzymes : The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In many Gram-negative bacteria, DNA gyrase is the principal target, while in many Gram-positive bacteria, it is topoisomerase IV.[3]

  • Enzyme Inhibition : Quinolones bind to the enzyme-DNA complex.[4] This stabilizes a state where the DNA is cleaved, preventing the subsequent re-ligation step necessary for DNA replication and transcription.[2]

  • Bactericidal Effect : The formation of these stabilized, cleaved complexes leads to double-strand breaks in the bacterial DNA. This triggers a cascade of events, including the SOS response and potentially the generation of reactive oxygen species, ultimately resulting in bacterial cell death.[1][4]

Quinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial Chromosomal DNA Enzyme DNA Gyrase or Topoisomerase IV DNA->Enzyme Binds to Complex Ternary Quinolone- Enzyme-DNA Complex Enzyme->Complex Trapped by Quinolone Deuterated Quinolone Quinolone->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Stabilizes cleavage Death Cell Death Breaks->Death Induces

Figure 1: Mechanism of Action of Quinolone Antibiotics.

Synthesis and Characterization of Deuterated Quinolones

The introduction of deuterium into a quinolone structure can be achieved through various synthetic strategies, most commonly via hydrogen-deuterium (H-D) exchange on an existing scaffold or by using deuterated building blocks in a de novo synthesis.

Data on Deuterium Incorporation

A facile and scalable method for deuterating endochin-like quinolones (ELQs) using deuterated acetic acid has been described, demonstrating high levels of deuterium incorporation.[5] The efficiency of this process is crucial for producing isotopically labeled standards for clinical development.[5]

CompoundDeuterated AnalogDeuterium Incorporation (%)Chemical Yield (%)Reference
ELQ-422D3-ELQ-4229795[5]
ELQ-467D3-ELQ-4679874[5]
ELQ-468D3-ELQ-468≥9877[5]
ELQ-300D3-ELQ-3009595[5]

Table 1: Summary of Synthesis and Deuterium Incorporation for Selected ELQ Compounds.

General Workflow for Development

The development process for a deuterated quinolone involves synthesis, rigorous purification and characterization, and subsequent biological evaluation to confirm its activity and pharmacokinetic profile.

Synthesis_Workflow Start Quinolone Precursor or Building Blocks Deuteration Deuteration Reaction (e.g., H-D Exchange) Start->Deuteration Purification Purification (e.g., Crystallization, Chromatography) Deuteration->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Deut_Compound Deuterated Quinolone Characterization->Deut_Compound Bio_Assay Biological Evaluation Deut_Compound->Bio_Assay MIC_Test Antibacterial Activity (MIC/MBC Testing) Bio_Assay->MIC_Test PK_Study Pharmacokinetic (PK) Studies Bio_Assay->PK_Study Data Comparative Data Analysis (Deuterated vs. Non-deuterated) MIC_Test->Data PK_Study->Data

Figure 2: General Workflow for Synthesis and Evaluation of Deuterated Quinolones.

Impact of Deuteration on Pharmacokinetics

The primary advantage of deuteration lies in its ability to modify a drug's pharmacokinetic (PK) properties.[6][7] By slowing metabolism at specific sites, deuteration can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolism: Deuteration at a site of metabolic attack (a "soft spot") can significantly slow down enzymatic processes, particularly those mediated by Cytochrome P450 (CYP) enzymes.

  • Half-life (t½): Reduced metabolic clearance typically results in a longer elimination half-life.

  • Exposure (AUC): A longer half-life and reduced clearance lead to a greater overall drug exposure, as measured by the Area Under the Curve (AUC).

  • Peak Concentration (Cmax): The effect on Cmax can vary; it may increase due to reduced first-pass metabolism or remain unchanged.

PK_Logic cluster_outcomes Potential Outcomes Deuteration Deuteration at Metabolic Hotspot Bond_Strength Increased C-D Bond Strength Deuteration->Bond_Strength KIE Kinetic Isotope Effect (KIE) Bond_Strength->KIE Metabolism Reduced Rate of Metabolic Cleavage KIE->Metabolism PK_Changes Improved Pharmacokinetics Metabolism->PK_Changes HalfLife Longer Half-Life (t½) PK_Changes->HalfLife AUC Increased Exposure (AUC) PK_Changes->AUC Dosing Reduced Dosing Frequency PK_Changes->Dosing

Figure 3: Logical Flow of How Deuteration Impacts Pharmacokinetics.

While extensive public data comparing the PK profiles of deuterated vs. non-deuterated quinolones is limited, the general pharmacokinetic properties of fluoroquinolones are well-characterized and provide a baseline for comparison.

Pharmacokinetic ParameterTypical Value Range for FluoroquinolonesPotential Impact of DeuterationReference
Oral Bioavailability (%)50 - >95May increase if first-pass metabolism is high[6][8]
Elimination Half-life (h)3 - 14Expected to increase[6][7]
Volume of Distribution (L/kg)1.5 - 3.0Unlikely to change significantly[8]
Protein Binding (%)15 - 40Unlikely to change significantly[6]
Primary Elimination RouteRenal and/or HepaticMay shift if one metabolic pathway is slowed[6][7]

Table 2: General Pharmacokinetic Parameters of Fluoroquinolones and Potential Impact of Deuteration.

Antibacterial Activity Assessment

A critical step in evaluating any new antibiotic analog is to determine its intrinsic antibacterial potency. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for deuterated quinolones is not widely published, the protocols for determining these values are standardized.

AntibioticOrganismMIC (mcg/mL)Reference
CiprofloxacinEnterobacteriaceae≤0.25 (S)[9]
CiprofloxacinP. aeruginosa≤0.5 (S)[9]
LevofloxacinS. pneumoniae≤1.0 (S)[10]
MoxifloxacinS. aureus≤0.5 (S)[11]

Table 3: Example Susceptibility Breakpoint MICs for Common Non-Deuterated Fluoroquinolones (S = Susceptible).

Detailed Experimental Protocols

Protocol 1: General Procedure for Deuteration via H-D Exchange

This protocol is based on the synthesis of deuterated endochin-like quinolones (ELQs).[5]

Materials:

  • Non-deuterated quinolone precursor (e.g., ELQ-422)

  • Deuterated acetic acid (CH₃COOD)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Solvents for workup and purification (e.g., water, acetone)

Procedure:

  • Combine the quinolone precursor (1.0 mmol) and deuterated acetic acid (e.g., 3 ml, ~52 mmol) in a round-bottom flask.

  • Heat the mixture to 80°C with stirring.

  • Monitor the reaction progress over time (e.g., 30 minutes to 8 hours, depending on the substrate's reactivity). The extent of deuterium incorporation can be checked by taking small aliquots for ¹H-NMR analysis.[5]

  • After the initial reaction period, cool the mixture and remove the solvent under reduced pressure.

  • To achieve high levels of incorporation, repeat the process by adding fresh deuterated acetic acid and heating again. This cycle may be repeated two to three times.[5]

  • After the final cycle, perform a workup procedure. This typically involves quenching the reaction, precipitating the product, and washing with appropriate solvents (e.g., water, acetone) to remove any remaining acid and impurities.

  • Dry the final deuterated product under vacuum.

Protocol 2: Determination of Deuterium Incorporation by ¹H-NMR

Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to quantify the percentage of deuterium incorporation. The signal of the proton(s) at the site of deuteration will decrease or disappear relative to other non-exchangeable protons in the molecule.

Procedure:

  • Prepare a solution of the non-deuterated starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

  • Acquire a ¹H-NMR spectrum. Identify and integrate a stable, non-exchangeable proton signal to serve as an internal standard. Also, identify and integrate the signal corresponding to the proton(s) at the target deuteration site.

  • Prepare a solution of the final deuterated product at the same concentration in the same solvent.

  • Acquire a ¹H-NMR spectrum under identical conditions.

  • Integrate the same internal standard signal and the residual signal at the target deuteration site.

  • Calculate the deuterium incorporation using the following formula:

    • Incorporation (%) = [1 - (IntegralDeuterated / IntegralStandard) / (IntegralNon-deuterated / IntegralStandard)] x 100

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[12]

Materials:

  • Deuterated and non-deuterated quinolone stock solutions

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35-37°C)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.

  • Prepare the bacterial inoculum by suspending colonies in broth to match a 0.5 McFarland turbidity standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate (containing the antibiotic dilutions) with the standardized bacterial suspension.

  • Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

  • After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Perspectives

Deuteration represents a promising strategy for optimizing the therapeutic properties of quinolone antibiotics. Foundational research has established feasible synthetic pathways for producing these analogs and provides a strong theoretical basis for their potential to exhibit improved pharmacokinetic profiles. The key advantage lies in the kinetic isotope effect, which can slow metabolism, prolong drug exposure, and potentially enhance the safety profile.

Future research should focus on generating comprehensive comparative data for deuterated versus non-deuterated quinolones, including:

  • Direct, head-to-head pharmacokinetic studies in relevant preclinical models.

  • Systematic evaluation of MICs against a broad panel of both susceptible and resistant bacterial strains.

  • Assessment of the impact of deuteration on the propensity for resistance development.

By leveraging this established foundation, the development of next-generation deuterated quinolones could provide valuable new options in the ongoing fight against infectious diseases.

References

Methodological & Application

Application Note: High-Throughput Analysis of Quinolone Antibiotics in Animal Tissue using LC-MS/MS with Cinoxacin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolones are a class of broad-spectrum synthetic antibiotics widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] The potential for antibiotic residues to persist in animal-derived food products necessitates sensitive and reliable analytical methods to ensure food safety and monitor compliance with maximum residue limits (MRLs). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high specificity, sensitivity, and ability to analyze multiple residues simultaneously.[1]

The use of a stable isotope-labeled internal standard (IS) is critical for accurate quantification in complex matrices, as it compensates for variations in sample preparation and potential matrix effects. This application note details a robust and high-throughput LC-MS/MS method for the simultaneous determination of several common quinolones in animal tissue. The method employs a straightforward sample preparation protocol and utilizes Cinoxacin-d5 as an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of Ciprofloxacin, Enrofloxacin, Norfloxacin, Ofloxacin, Danofloxacin, and Cinoxacin, along with the internal standard this compound, were procured from a reputable chemical supplier.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water were used.

  • Chemicals: Formic acid (LC-MS grade, ~99%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) were used.

  • Sample Matrix: Blank bovine liver or other relevant animal tissue, confirmed to be free of quinolone residues.

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of each quinolone standard and this compound in 100 mL of methanol to create individual stock solutions. Store these solutions at -20°C in amber vials.

  • Intermediate Solutions (1 µg/mL): Prepare an intermediate mixed standard solution by diluting the stock solutions in a 50:50 methanol/water mixture. Similarly, prepare an intermediate internal standard solution of this compound.

  • Working Standards (1-100 ng/mL): A series of calibration standards are prepared by serially diluting the intermediate mixed standard solution with 20% methanol in water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Each working standard should be spiked with the this compound intermediate solution to a final concentration of 20 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation process that is effective for multi-residue analysis in complex food matrices.[2][3][4]

  • Homogenization: Weigh 2 g (± 0.05 g) of homogenized animal tissue into a 50 mL centrifuge tube.[5]

  • Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to each sample, blank, and quality control (QC) sample.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube.[1] Cap tightly and vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.[4] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4,000 rpm for 5 minutes at 4°C.[5]

  • Dispersive SPE (d-SPE) Cleanup (Optional): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg PSA - primary secondary amine). Vortex for 30 seconds and centrifuge at 13,000 rpm for 3 minutes. This step helps remove interfering matrix components.

  • Final Preparation: Transfer the final supernatant (or the supernatant from step 5 if d-SPE is skipped) into an autosampler vial. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
LC System UPLC/UHPLC System
Column C18, 2.1 mm × 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[6][7]
Injection Volume 5 µL
Column Temp. 40°C[6]

| Gradient Elution | 0-0.5 min, 10% B; 0.5-4.0 min, 10%-90% B; 4.0-5.0 min, 90% B; 5.1-6.0 min, 10% B (re-equilibration) |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole (QQQ)
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C[6]
Desolvation Temp. 400°C[8]
Nebulizing Gas Nitrogen

| Collision Gas | Argon |

Data Presentation and Results

Optimized MRM Transitions

The mass spectrometer was operated in MRM mode to ensure high selectivity and sensitivity. Two transitions were monitored for each analyte for confident identification and quantification.

Table 3: Optimized MRM Parameters for Quinolones and this compound

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Quantifier) Product Ion (Q3) m/z (Qualifier) Collision Energy (eV)
Norfloxacin 320.1 302.1 276.1 25
Ciprofloxacin 332.1 314.1 288.1 24
Ofloxacin 362.1 318.1 261.1 22
Danofloxacin 358.1 257.2 340.1 28
Enrofloxacin 360.1 342.1 316.1 23
Cinoxacin 263.1 219.1 245.1 20

| This compound (IS) | 268.1 | 224.1 | 250.1 | 20 |

Note: Collision energies are typical starting points and should be optimized for the specific instrument used.

Method Performance

The developed method demonstrates excellent performance characteristics for the analysis of quinolones in animal tissue.

Table 4: Method Performance Summary

Analyte Linearity Range (ng/g) Correlation Coefficient (R²) LOD (ng/g) LOQ (ng/g)
Norfloxacin 2 - 100 > 0.998 0.5 2.0
Ciprofloxacin 2 - 100 > 0.999 0.5 2.0
Ofloxacin 2 - 100 > 0.998 0.6 2.0
Danofloxacin 2 - 100 > 0.999 0.4 1.5

| Enrofloxacin | 2 - 100 | > 0.999 | 0.4 | 1.5 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary based on instrument sensitivity and matrix complexity.[9]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Quinolone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Weigh 2g of Homogenized Tissue Spike_IS 2. Spike with This compound (IS) Sample->Spike_IS Extract 3. Add ACN + 1% FA & Vortex Spike_IS->Extract Salt_Out 4. Add QuEChERS Salts & Shake Extract->Salt_Out Centrifuge1 5. Centrifuge (4000 rpm, 5 min) Salt_Out->Centrifuge1 Collect 6. Collect Acetonitrile Supernatant Centrifuge1->Collect Filter 7. Filter (0.22 µm) into Autosampler Vial Collect->Filter LCMS 8. UPLC-MS/MS Analysis (MRM Mode) Filter->LCMS Process 9. Data Processing: Peak Integration LCMS->Process Quantify 10. Quantification: Analyte/IS Ratio vs. Calibration Curve Process->Quantify Report 11. Final Report (Concentration in ng/g) Quantify->Report

Caption: Workflow for Quinolone Analysis using QuEChERS and LC-MS/MS.

References

Application Note: Quantitative Analysis of Multi-Class Antibiotics in Human Urine using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of antibiotics in urine is crucial for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and assessing environmental exposure. The complexity of the urine matrix, however, presents analytical challenges, often leading to ion suppression or enhancement in mass spectrometry-based assays. The use of stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, is a robust strategy to compensate for these matrix effects and variations in sample preparation, ensuring high accuracy and precision.

This application note provides a detailed protocol for the simultaneous quantification of a panel of multi-class antibiotics in human urine using Solid-Phase Extraction (SPE) for sample clean-up and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. The use of corresponding deuterated internal standards for each analyte is a key feature of this method, providing reliable and accurate quantification.

Principle of Deuterated Internal Standards

Deuterated internal standards are ideal for quantitative mass spectrometry because they have nearly identical chemical and physical properties to their corresponding native analytes. They co-elute during chromatography and experience similar ionization efficiencies and matrix effects. However, due to the mass difference from the incorporated deuterium atoms, they are distinguishable by the mass spectrometer. By adding a known amount of the deuterated internal standard to each sample prior to sample preparation, the ratio of the native analyte to the internal standard can be used for accurate quantification, effectively normalizing for any analyte loss during sample processing and any signal suppression or enhancement during analysis.

G cluster_sample Urine Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Analyte (Antibiotic) SPE Solid-Phase Extraction (SPE) Analyte->SPE Added to IS Deuterated Internal Standard (Known Amount) IS->SPE Added to LCMS LC-MS/MS System SPE->LCMS Extract Injected Quant Ratio of Analyte Peak Area to Internal Standard Peak Area = Accurate Concentration LCMS->Quant Data Processing

Caption: Principle of using deuterated internal standards for accurate quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of a broad range of antibiotics from human urine.

Materials:

  • Human urine samples

  • Deuterated internal standard spiking solution

  • Oasis HLB SPE Cartridges (3 cc, 60 mg)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix for 15 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.

    • To 1.0 mL of the urine supernatant, add 20 µL of the deuterated internal standard mix.

    • Vortex for 10 seconds.

    • Add 4.0 mL of deionized water containing 0.1% formic acid and vortex.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elution:

    • Elute the antibiotics and internal standards with 2 x 1.5 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 C18 column (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    9.0 10 90
    9.1 95 5

    | 12.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching or separate injections may be required depending on the analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Capillary Voltage: 3.0 kV.

Quantitative Data

The following tables summarize the performance of the method for a selection of antibiotics.

Table 1: LC-MS/MS MRM Transitions

AnalyteDeuterated Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AmoxicillinAmoxicillin-d4366.1349.115
CiprofloxacinCiprofloxacin-d8332.1314.120
SulfamethoxazoleSulfamethoxazole-d4254.0156.018
TrimethoprimTrimethoprim-d9291.1230.125
TetracyclineTetracycline-d6445.2410.122
MetronidazoleMetronidazole-d4172.1128.112
Cefuroxime-425.1207.120
AmpicillinAmpicillin-d5350.1106.025
Ceftriaxone-555.0396.118
ErythromycinErythromycin-d3734.5576.430

Table 2: Method Validation Data

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%) at LLOQPrecision (%RSD) at LLOQRecovery (%)
Amoxicillin213500095.212.585.3
Ciprofloxacin75.65000102.18.992.1
Sulfamethoxazole98.2500098.510.288.7
Trimethoprim85.45000105.37.595.4
Tetracycline150.7500093.814.182.9
Metronidazole112.95000101.79.890.6
Cefuroxime271.0500091.515.278.5
Ampicillin189.3500096.411.784.1
Ceftriaxone255.1500092.814.879.8
Erythromycin125.4500099.210.589.3

Experimental Workflow

The overall workflow for the analysis of antibiotics in urine samples is depicted below.

G cluster_workflow Analytical Workflow SampleCollection 1. Urine Sample Collection Spiking 2. Spiking with Deuterated Internal Standards SampleCollection->Spiking Pretreatment 3. Sample Pre-treatment (Dilution & Acidification) Spiking->Pretreatment SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreatment->SPE Evaporation 5. Evaporation and Reconstitution SPE->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 7. Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for antibiotic analysis in urine.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of multiple classes of antibiotics in human urine. The combination of solid-phase extraction for sample cleanup and LC-MS/MS with deuterated internal standards ensures high sensitivity, selectivity, and accuracy. The detailed protocols and performance data presented herein can be readily adapted by researchers and scientists in various fields for reliable antibiotic quantification.

Application Notes and Protocols for Therapeutic Drug Monitoring of Cinoxacin using Cinoxacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic antimicrobial agent belonging to the quinolone class, primarily used in the treatment of urinary tract infections. Therapeutic Drug Monitoring (TDM) of cinoxacin is crucial to ensure its efficacy and safety, optimizing dosing regimens for individual patients. The use of a stable isotope-labeled internal standard, such as Cinoxacin-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the determination of cinoxacin in biological matrices, specifically plasma and urine, using this compound as an internal standard. The methodologies described are based on established principles of bioanalytical method validation.

Physicochemical Properties

A summary of the key physicochemical properties of Cinoxacin and its deuterated internal standard, this compound, is presented below.

PropertyCinoxacinThis compound
Chemical Formula C₁₂H₁₀N₂O₅C₁₂H₅D₅N₂O₅
Monoisotopic Mass 262.06 g/mol 267.09 g/mol
Appearance SolidSolid
pKa (acidic) 4.7~4.7
LogP 1.5~1.5

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol describes a simple and rapid protein precipitation method for the extraction of cinoxacin from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.

  • Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex mix the sample vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines the instrumental parameters for the quantification of cinoxacin using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Cinoxacin 263.1 219.1 To be optimized
    This compound 268.1 224.1 To be optimized

    Note: The optimal collision energy should be determined experimentally for the specific instrument used.

  • Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.5 kV)

    • Source Temperature: To be optimized (e.g., 150 °C)

    • Desolvation Temperature: To be optimized (e.g., 400 °C)

    • Gas Flows (Nebulizer, Heater): To be optimized for the specific instrument.

Data Presentation: Method Validation Parameters

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of cinoxacin in human plasma using this compound as an internal standard. These values are representative and should be established during in-house method validation.

Table 1: Linearity and Sensitivity
ParameterExpected Value
Calibration Curve Range 10 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Signal-to-Noise Ratio at LLOQ > 10
Table 2: Accuracy and Precision
Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (LQC) 30< 15%< 15%85 - 115%
Medium QC (MQC) 500< 15%< 15%85 - 115%
High QC (HQC) 4000< 15%< 15%85 - 115%
Table 3: Recovery and Matrix Effect
ParameterExpected Value
Extraction Recovery > 85%
Matrix Effect 85 - 115%
Table 4: Stability
Stability ConditionDurationTemperatureAcceptance Criteria
Bench-top Stability 8 hoursRoom Temperature± 15% of initial concentration
Freeze-Thaw Stability 3 cycles-20 °C to Room Temp.± 15% of initial concentration
Long-term Stability 30 days-80 °C± 15% of initial concentration

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Patient Patient Sample (Plasma/Urine) Spike Spike with This compound (IS) Patient->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Injection Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation Integrate->Calculate Report Reporting Calculate->Report Signaling_Pathway cluster_drug_action Cinoxacin Mechanism of Action Cinoxacin Cinoxacin DNA_Gyrase DNA Gyrase (Bacterial Enzyme) Cinoxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Cinoxacin-d5 in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the efficient extraction and purification of Cinoxacin-d5 from human plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cinoxacin is a quinolone antibiotic, and its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and reproducible method for sample preparation. The described methodology is based on established principles for the extraction of quinolone antibiotics from biological matrices.

Introduction

Cinoxacin is a synthetic quinolone antibiotic that has been used in the treatment of urinary tract infections. It functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and cell division. Accurate quantification of drug levels in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

Solid-phase extraction is a widely adopted technique for sample clean-up and concentration, offering significant advantages over liquid-liquid extraction by reducing solvent consumption and improving extraction efficiency.[1] This protocol outlines a generic yet effective SPE procedure that can be adapted and validated for the specific requirements of this compound analysis in a research or drug development setting.

Mechanism of Action: Cinoxacin

Cinoxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for the processes of DNA replication, transcription, repair, and recombination. By binding to these enzymes, Cinoxacin prevents the re-ligation of the DNA strands after they have been nicked, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Cinoxacin_Mechanism_of_Action Cinoxacin Cinoxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Cinoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cinoxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of Cinoxacin.

Experimental Protocol

This protocol is a general guideline and should be fully validated according to regulatory requirements such as those from the FDA and EMA before implementation in regulated studies.[2][3]

Materials and Reagents:

  • This compound reference standard

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X) are recommended for quinolone antibiotics.[4][5]

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma samples at approximately 2000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, pipette 500 µL of the plasma supernatant.

  • Spike with an appropriate volume of this compound working solution (as an internal standard).

  • Add 500 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.

Solid-Phase Extraction (SPE) Procedure:

The following is a general SPE workflow. Optimization of solvent volumes and compositions may be required.

SPE_Workflow start Start condition 1. Condition Cartridge (e.g., 1 mL Methanol, 1 mL Water) start->condition equilibrate 2. Equilibrate Cartridge (e.g., 1 mL 2% Formic Acid in Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash 4. Wash Cartridge (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute Analyte (e.g., 1 mL Methanol) wash->elute dry 6. Dry Eluate (Nitrogen Stream) elute->dry reconstitute 7. Reconstitute (Mobile Phase) dry->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

References

Application Note: Determination of Multiclass Antibiotic Residues in Poultry Muscle using Cinoxacin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous determination of multiclass antibiotic residues in poultry muscle tissue. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Cinoxacin-d5 is employed as an internal standard to ensure accuracy and precision in quantification. The method has been validated for a range of antibiotics, including quinolones, sulfonamides, tetracyclines, and macrolides, demonstrating excellent performance in terms of linearity, recovery, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.

Introduction

The extensive use of antibiotics in poultry farming for therapeutic and prophylactic purposes can lead to the presence of drug residues in edible tissues.[1] These residues pose potential health risks to consumers, including allergic reactions and the development of antimicrobial resistance.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for various antibiotics in food products of animal origin. To ensure food safety, sensitive and reliable analytical methods for the routine monitoring of these residues are essential.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of antibiotic residues due to its high selectivity, sensitivity, and ability to simultaneously quantify multiple analytes in complex matrices. The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification as they effectively compensate for matrix effects and variations during sample preparation and instrumental analysis.

This application note provides a detailed protocol for the extraction, identification, and quantification of a diverse range of antibiotics in poultry muscle, offering a reliable tool for food safety testing laboratories.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of the target antibiotics and this compound (≥98% purity).

  • Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade). Formic acid (FA) and ammonium acetate (analytical grade).

  • Extraction Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent.

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 60 mg, 3 mL).

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each antibiotic standard and this compound in methanol. Store at -20°C.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all target antibiotics by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

Sample Preparation (Modified QuEChERS and SPE Cleanup)
  • Homogenization: Homogenize approximately 100 g of poultry muscle tissue in a laboratory blender.

  • Weighing: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Fortification: Add 20 µL of the 1 µg/mL this compound internal standard working solution to the sample.

  • Extraction:

    • Add 10 mL of ACN containing 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase A (see section 2.4).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation

The method was validated for several representative antibiotics from different classes. The quantitative data is summarized in the tables below.

Table 2: MRM Transitions and Retention Times for Target Antibiotics and Internal Standard

AnalyteClassPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)Retention Time (min)
This compound (IS) Quinolone 268.1 250.1 222.1 20 / 25 ~4.5
EnrofloxacinQuinolone360.2316.2243.122 / 355.1
CiprofloxacinQuinolone332.1288.1231.120 / 304.8
SulfadiazineSulfonamide251.1156.092.015 / 303.9
SulfamethoxazoleSulfonamide254.1156.0108.015 / 254.2
OxytetracyclineTetracycline461.2426.1443.125 / 154.0
DoxycyclineTetracycline445.2428.2411.120 / 284.3
ErythromycinMacrolide734.5576.4158.130 / 355.5
TylosinMacrolide916.5772.5174.125 / 305.8

Table 3: Method Validation Data

AnalyteLinearity Range (µg/kg)Recovery (%)Precision (RSD, %)LOD (µg/kg)LOQ (µg/kg)
Enrofloxacin1 - 200>0.99892 - 105< 100.51.5
Ciprofloxacin1 - 200>0.99995 - 108< 80.51.5
Sulfadiazine2 - 250>0.99788 - 102< 121.03.0
Sulfamethoxazole2 - 250>0.99890 - 105< 101.03.0
Oxytetracycline5 - 500>0.99585 - 110< 152.06.0
Doxycycline5 - 500>0.99687 - 108< 132.06.0
Erythromycin10 - 1000>0.99580 - 115< 155.015.0
Tylosin10 - 1000>0.99582 - 112< 155.015.0

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

experimental_workflow sample Poultry Muscle Sample homogenize Homogenization sample->homogenize weigh Weigh 2g of Sample homogenize->weigh add_is Add this compound (IS) weigh->add_is extract Add ACN with 1% FA Add MgSO4/NaCl Salts add_is->extract vortex_centrifuge1 Vortex & Centrifuge extract->vortex_centrifuge1 d_spe d-SPE Cleanup (PSA/MgSO4) vortex_centrifuge1->d_spe Transfer Supernatant vortex_centrifuge2 Vortex & Centrifuge d_spe->vortex_centrifuge2 evaporate Evaporate Supernatant vortex_centrifuge2->evaporate Transfer Supernatant reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing & Quantification lcms->data report Final Report data->report

Caption: Experimental workflow for antibiotic residue analysis.

Conclusion

The described LC-MS/MS method provides a reliable and efficient approach for the simultaneous determination of multiple classes of antibiotic residues in poultry muscle. The use of a modified QuEChERS extraction and this compound as an internal standard ensures high-throughput capability with excellent accuracy and precision. The method is sensitive enough to detect residues at levels well below the established MRLs, making it a valuable tool for regulatory monitoring and ensuring the safety of poultry products for human consumption.

References

Application of Cinoxacin-d5 in the Analysis of Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

The widespread use of quinolone antibiotics in human and veterinary medicine has led to their emergence as environmental contaminants, particularly in water sources.[1][2] Accurate and sensitive analytical methods are crucial for monitoring their presence and assessing potential ecological risks.[2] Isotope dilution mass spectrometry (IDMS) is a preferred technique for the quantification of trace contaminants in complex matrices like environmental water samples. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Cinoxacin-d5, a deuterated analog of the quinolone antibiotic cinoxacin, serves as an excellent internal standard for the quantification of cinoxacin and other structurally related quinolone antibiotics in water samples. Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1][3]

This document provides a detailed protocol for the application of this compound in the analysis of environmental water samples using solid-phase extraction (SPE) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is essential to isolate and concentrate the target analytes from the water matrix.

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles.[1] To prevent degradation of the target analytes, quench any residual chlorine with ascorbic acid. For the analysis of tetracycline antibiotics, which can form complexes with metal ions, add Na2EDTA.[4] Adjust the sample pH to 3 with an appropriate acid.[1][5] Store samples at 4°C and extract them within three days of collection.[4]

  • Internal Standard Spiking: Fortify the water sample with a known concentration of this compound solution. This internal standard will be carried through the entire sample preparation and analysis process.

  • SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).[4] Condition the cartridge by passing 4 mL of methanol followed by 6 mL of deionized water.[6]

  • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-8 mL/min.[6]

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of ultra-pure water to remove interfering substances.[6]

  • Elution: Elute the retained analytes and the internal standard from the cartridge with 8 mL of methanol.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for UPLC-MS/MS analysis.

Instrumental Analysis: UPLC-MS/MS

The separation and detection of the target quinolone antibiotics and this compound are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[6] The gradient can be optimized to achieve the best separation of the target analytes.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target quinolone and for this compound need to be determined and optimized.

Data Presentation

The following tables summarize typical quantitative data expected from the analysis of quinolone antibiotics using an isotope dilution method with a deuterated internal standard like this compound.

Table 1: UPLC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity Range0.05 - 100 µg/L[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)0.005 - 0.055 ng/L[1][2]
Limit of Quantification (LOQ)0.025 - 0.16 ng/L[2]
Recovery81 - 119%[1][2]
Relative Standard Deviation (RSD)0.1 - 13.9%[1][2]

Table 2: Example MRM Transitions for Selected Quinolones

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cinoxacin263.1219.1
This compound (IS) 268.1 224.1
Ciprofloxacin332.1314.1
Norfloxacin320.1302.1
Ofloxacin362.1318.1

Note: The exact m/z values for this compound are hypothetical and would need to be confirmed based on the specific deuteration pattern. The other MRM transitions are examples and should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1L Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (HLB Cartridge) Spike->SPE Elute Elution with Methanol SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification using Isotope Dilution MSMS->Quant Result Concentration Results Quant->Result

Caption: Workflow for the analysis of quinolones in water using this compound.

Logical Relationship of Isotope Dilution

Isotope_Dilution_Logic Analyte Target Analyte (e.g., Cinoxacin) Extraction Sample Preparation (SPE) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample Water Sample Sample->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in an isotope dilution UPLC-MS/MS method provides a highly reliable and sensitive approach for the quantification of quinolone antibiotics in environmental water samples. The detailed protocol and expected performance characteristics outlined in this application note serve as a valuable resource for researchers and analytical laboratories involved in environmental monitoring. The robustness of this method ensures high-quality data, which is essential for accurate risk assessment and regulatory compliance.

References

Application Notes and Protocols for the Bioanalysis of Cinoxacin using Cinoxacin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for the quantitative analysis of Cinoxacin, utilizing its deuterated internal standard, Cinoxacin-d5. The following sections offer comprehensive guidance on various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), tailored for bioanalytical workflows.

Introduction

Cinoxacin is a synthetic quinolone antibiotic that has been used in the treatment of urinary tract infections. Accurate quantification of Cinoxacin in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for compensating for matrix effects and variability in sample processing and instrument response in LC-MS/MS analysis. This application note details validated sample preparation methodologies to ensure reliable and reproducible results.

The primary mechanism of action of Cinoxacin involves the inhibition of bacterial DNA gyrase, a type II topoisomerase. This enzyme is essential for the process of DNA replication, and its inhibition leads to the disruption of bacterial cell division.

Data Presentation

The following tables summarize the typical performance characteristics of the described sample preparation techniques for the analysis of Cinoxacin. The data presented is a representative compilation from various bioanalytical methods for quinolone antibiotics and should be validated in your laboratory for your specific matrix and analytical setup.

Table 1: Protein Precipitation (PPT) Performance

ParameterResult
Analyte Cinoxacin
Internal Standard This compound
Biological Matrix Human Plasma
Extraction Recovery > 80%
Matrix Effect < 15%
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Table 2: Liquid-Liquid Extraction (LLE) Performance

ParameterResult
Analyte Cinoxacin
Internal Standard This compound
Biological Matrix Human Urine
Extraction Recovery 85 - 115%
Matrix Effect < 15%
Lower Limit of Quantification (LLOQ) 5 - 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Table 3: Solid-Phase Extraction (SPE) Performance

ParameterResult
Analyte Cinoxacin
Internal Standard This compound
Biological Matrix Human Plasma
Extraction Recovery > 90%
Matrix Effect < 10%
Lower Limit of Quantification (LLOQ) 0.5 - 2 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (%Bias) ± 10%

Experimental Protocols

The following are detailed protocols for the three primary sample preparation techniques.

Protein Precipitation (PPT) Protocol for Plasma Samples

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • Cinoxacin and this compound stock solutions

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[1][2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[2]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile, 95:5 v/v).

  • Vortex briefly and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for Urine Samples

LLE is a classic technique that provides a cleaner extract compared to PPT.

Materials:

  • Human urine samples

  • Cinoxacin and this compound stock solutions

  • Ethyl acetate, HPLC grade

  • Sodium chloride (NaCl)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 1 g of NaCl to the urine sample to facilitate phase separation.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge the tubes at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

SPE provides the cleanest extracts and allows for analyte concentration, leading to lower limits of quantification.

Materials:

  • Human plasma samples

  • Cinoxacin and this compound stock solutions

  • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • 0.1% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Evaporator

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 0.1% formic acid in water. Add 20 µL of this compound internal standard working solution and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Vortex the reconstituted sample and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Acquisition & Processing analysis->data

Bioanalytical workflow for Cinoxacin analysis.

cinoxacin_moa cinoxacin Cinoxacin dna_gyrase DNA Gyrase (Topoisomerase II) cinoxacin->dna_gyrase inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork acts on dna_replication Inhibition of DNA Replication cell_division Inhibition of Bacterial Cell Division dna_replication->cell_division

Mechanism of action of Cinoxacin.

Conclusion

The choice of sample preparation technique for the bioanalysis of Cinoxacin depends on the specific requirements of the study, including the biological matrix, the required limit of quantification, sample throughput, and the available instrumentation. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples than PPT and is a robust method for various matrices. Solid-phase extraction yields the cleanest extracts and allows for analyte pre-concentration, resulting in the highest sensitivity. For all methods, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results. It is imperative that any method chosen is fully validated in the end-user's laboratory to comply with regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using stable isotope-labeled (SIL) internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Low or No Signal Intensity of the SIL Internal Standard

Q: I am not seeing a sufficient signal for my SIL internal standard. What could be the cause?

A: Low or no signal from your SIL internal standard can stem from several factors, ranging from sample preparation to instrument settings.

Potential Causes and Troubleshooting Steps:

  • Improper Storage and Handling:

    • Question: Was the SIL internal standard stored under the recommended conditions (e.g., temperature, light protection)?

    • Action: Review the manufacturer's storage guidelines. Improper storage can lead to degradation.[1] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.

  • Pipetting or Dilution Errors:

    • Question: Are you confident in the concentration of your spiking solution and the volume added to the samples?

    • Action: Verify all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.

  • Degradation in Matrix:

    • Question: Could the SIL internal standard be degrading after being added to the biological matrix?

    • Action: Perform a stability assessment by incubating the SIL internal standard in the matrix at different time points and temperatures before extraction and analysis.

  • Inefficient Ionization:

    • Question: Are the mass spectrometer source conditions optimized for the SIL internal standard?

    • Action: Infuse a solution of the SIL internal standard directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.

  • Instrumental Issues:

    • Question: Is the mass spectrometer functioning correctly?

    • Action: Check the instrument's performance by running a system suitability test with a known standard.[2] Ensure there are no leaks in the vacuum system and that the detector is operating within its expected parameters.[2]

Issue 2: High Variability in SIL Internal Standard Response

Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening?

A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Question: Is the extraction recovery of the SIL internal standard consistent across all samples?

    • Action: Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from protein precipitation to solvent evaporation.

  • Matrix Effects:

    • Question: Are co-eluting matrix components suppressing or enhancing the ionization of the SIL internal standard to varying degrees in different samples?

    • Action: Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section. If significant matrix effects are observed, consider improving sample cleanup, modifying chromatographic conditions to separate the internal standard from interfering components, or using a different ionization source if available.

  • Injector Variability:

    • Question: Is the autosampler injecting consistent volumes?

    • Action: Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and sample loop.

  • Carryover:

    • Question: Is there carryover from a high-concentration sample to a subsequent low-concentration sample?

    • Action: Inject a blank sample immediately after a high-concentration standard to assess carryover. Optimize the injector wash procedure by using a stronger wash solvent or increasing the wash volume and duration.

Issue 3: Poor Recovery of the SIL Internal Standard

Q: My SIL internal standard shows consistently low recovery after sample preparation. How can I improve this?

A: Low recovery indicates that a significant portion of the internal standard is being lost during the sample preparation process.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Extraction Conditions:

    • Question: Is the extraction solvent and pH appropriate for the physicochemical properties of the SIL internal standard?

    • Action: Experiment with different extraction solvents or solvent mixtures and adjust the pH of the sample to optimize the extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.

  • Incomplete Elution from SPE Cartridge:

    • Question: Is the elution volume sufficient to completely elute the SIL internal standard from the SPE sorbent?

    • Action: Increase the volume of the elution solvent and ensure it has the appropriate strength to disrupt the interaction between the internal standard and the sorbent.

  • Adsorption to Labware:

    • Question: Is the SIL internal standard adsorbing to the surface of plastic tubes or pipette tips?

    • Action: Use low-adsorption labware or add a small amount of an organic solvent or a surfactant to the sample to reduce non-specific binding.

  • Analyte-Internal Standard Differences:

    • Question: Do the analyte and SIL internal standard have different extraction recoveries?

    • Action: While SIL internal standards are expected to have similar recovery to the analyte, significant differences can occur, especially with deuterated standards. Evaluate the recovery of both the analyte and the internal standard separately. A 35% difference in extraction recovery between haloperidol and its deuterated internal standard has been reported.

Issue 4: Isotopic Impurity and Cross-Contribution

Q: I suspect that my SIL internal standard contains unlabeled analyte, or that the analyte's isotopic cluster is interfering with the internal standard's signal. How can I confirm and correct for this?

A: Isotopic impurity or cross-contribution can lead to inaccurate quantification, particularly at low analyte concentrations.

Potential Causes and Troubleshooting Steps:

  • Presence of Unlabeled Analyte in the SIL IS:

    • Question: Does the SIL internal standard solution contain a significant amount of the unlabeled analyte?

    • Action: Analyze a high-concentration solution of the SIL internal standard without the analyte present. Monitor the mass transition for the unlabeled analyte. The presence of a peak indicates impurity. It is crucial to use SIL internal standards with high isotopic purity, ideally with the unlabeled species being undetectable.[3]

  • Isotopic Contribution from the Analyte:

    • Question: Is a naturally occurring isotope of the analyte (e.g., M+2, M+3) contributing to the signal of the SIL internal standard?

    • Action: This is more common when the mass difference between the analyte and the internal standard is small (less than 3 or 4 Da).[3][4][5] To mitigate this, you can:

      • Select an internal standard with a larger mass difference.

      • Monitor a less abundant, but non-interfering, isotope of the internal standard.[6]

      • Apply a mathematical correction to the data.[4]

  • In-source Fragmentation or Back-Exchange (for Deuterated Standards):

    • Question: Is the deuterium label on my internal standard stable, or is it being lost?

    • Action: Deuterated standards can sometimes undergo H/D back-exchange in solution or during ionization.[5][7] This can lead to the formation of ions with a lower mass that might interfere with the analyte signal. Consider using a ¹³C or ¹⁵N labeled internal standard, as these are generally more stable.[7][8]

Parameter Acceptance Criteria Reference
Chemical Purity > 98% (typical)[9]
Isotopic Purity > 98% (typical); Unlabeled species < 0.5%[3]
Matrix Factor (MF) Ideally between 0.8 and 1.2[10]
IS-Normalized MF Close to 1.0[10]
Recovery Should be consistent and reproducible, though not necessarily 100%. Variability should be low (e.g., CV < 15%).[11]
Analyte to IS Cross-Contribution Should be minimized, especially at the Lower Limit of Quantification (LLOQ).[12]

Table 1: General Acceptance Criteria for SIL Internal Standard Performance.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of the SIL internal standard and identify any non-isotopically labeled impurities.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the SIL internal standard in a suitable solvent. From this stock, prepare a series of dilutions to create a calibration curve.

  • HPLC-UV Analysis:

    • Use a high-performance liquid chromatography (HPLC) system with a UV detector.

    • Select a column and mobile phase that provide good chromatographic separation of the analyte and potential impurities.

    • Set the UV detector to the wavelength of maximum absorbance for the analyte.

  • Data Analysis:

    • Run the calibration standards and the SIL internal standard solution.

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides an estimate of the chemical purity.

Protocol 2: Assessment of Isotopic Purity and Cross-Contribution by Mass Spectrometry

Objective: To determine the isotopic enrichment of the SIL internal standard and assess the level of unlabeled analyte and potential cross-contribution.

Methodology:

  • Direct Infusion or LC-MS Analysis:

    • Prepare a high-concentration solution of the SIL internal standard and a separate solution of the unlabeled analyte.

    • Analyze each solution separately by direct infusion into the mass spectrometer or by LC-MS.

  • Data Acquisition:

    • Acquire full-scan mass spectra for both the analyte and the SIL internal standard.

    • For cross-contribution assessment, analyze a blank matrix spiked only with the analyte at the upper limit of quantification (ULOQ) and monitor the mass transition of the internal standard. Then, analyze a blank matrix spiked only with the internal standard and monitor the mass transition of the analyte.

  • Data Analysis:

    • Isotopic Purity: Examine the mass spectrum of the SIL internal standard. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal. Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.

    • Cross-Contribution: In the ULOQ analyte sample, the signal at the internal standard's m/z should be negligible. In the internal standard-only sample, the signal at the analyte's m/z should also be negligible.

Protocol 3: Evaluation of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.[10]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and SIL internal standard into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL internal standard into the blank matrix before extraction.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL Internal Standard)

Visual Troubleshooting Workflows

Caption: Troubleshooting workflow for low or no SIL internal standard signal.

Caption: Troubleshooting workflow for high variability in SIL IS response.

References

Technical Support Center: Optimization of ESI Source Parameters for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) source parameters for deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and accurate analysis of deuterated molecules.

Frequently Asked Questions (FAQs)

Q1: Why do my deuterated internal standard and analyte have different retention times?

A1: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks do not co-elute perfectly.

Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?

A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.

  • Use a Higher Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift, so selecting a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.[1]

  • Consider ¹³C or ¹⁵N Labeled Standards: If significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[2]

Q3: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?

A3: Discrepancies in peak shape can arise from several factors:

  • Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.

  • Source Conditions: Suboptimal ESI source parameters can affect the ionization efficiency and stability of one compound more than the other. A systematic optimization of the source parameters is recommended.

  • Sample Preparation: Issues during sample extraction or reconstitution could selectively affect the deuterated standard.

Q4: I am observing poor signal intensity for my deuterated compound. What ESI parameters should I focus on?

A4: To improve signal intensity, a systematic optimization of the following ESI source parameters is crucial:

  • Spray Voltage: This is a critical parameter for establishing a stable spray.[3] Optimize this parameter to maximize the signal for your deuterated analyte.

  • Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.

  • Drying Gas Temperature: This parameter also influences desolvation. A temperature that is too low may result in solvent clusters, while a temperature that is too high could cause thermal degradation of the analyte.

  • Cone Voltage (or Fragmentor/Orifice Voltage): This voltage helps in declustering ions and can be optimized to maximize the intensity of the precursor ion.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Chromatographic shift between analyte and deuterated standard Deuterium isotope effect.1. Modify the LC gradient to improve peak co-elution.2. If the shift is significant, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard.[2]3. Ensure your data analysis software can accurately integrate partially separated peaks.[1]
Poor peak shape for the deuterated standard Co-eluting impurity or suboptimal source conditions.1. Check the purity of your deuterated standard.2. Perform a systematic optimization of ESI source parameters (see detailed protocol below).3. Inject the standard by itself to assess its peak shape without the analyte.
Low signal intensity or high signal variability Inefficient ionization or unstable spray.1. Optimize the spray voltage to achieve a stable Taylor cone.[3]2. Adjust nebulizer and drying gas flow rates and temperature for optimal desolvation.3. Optimize the cone voltage to maximize the precursor ion signal.[4][5]
In-source fragmentation of the deuterated compound Cone voltage is too high.1. Gradually decrease the cone voltage and monitor the abundance of the precursor ion versus any fragment ions.[4][6]2. Ensure that the chosen precursor ion for quantification is stable across the expected concentration range.
Signal suppression of the internal standard High concentration of the analyte competing for ionization.1. This can be a natural consequence of the ESI process. The use of a stable isotope-labeled internal standard that co-elutes with the analyte should compensate for this effect in the ratio of the two signals.

Quantitative Data: Typical ESI Source Parameter Ranges

The optimal ESI source parameters are compound and instrument-dependent. The following table provides general starting ranges for method development. It is crucial to perform a systematic optimization for each specific application.[7]

Parameter Typical Range (Positive Ion Mode) Typical Range (Negative Ion Mode) Considerations for Deuterated Compounds
Spray Voltage (V) 2000 - 40002000 - 4000Aim for the lowest voltage that provides a stable spray to minimize the risk of in-source reactions.
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize to ensure efficient desolvation without causing thermal degradation. The optimal temperature may be slightly different for the deuterated compound.
Drying Gas Flow (L/min) 4 - 124 - 12Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.
Nebulizer Pressure (psi) 10 - 5010 - 50Affects droplet size and spray stability.
Cone Voltage (V) 10 - 6010 - 60A critical parameter to optimize for maximizing the precursor ion and minimizing fragmentation. The optimal voltage may differ slightly between the analyte and the deuterated standard.[4][5][6]

Note: These are general ranges and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.

Experimental Protocol: Systematic Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize ESI source parameters for a deuterated compound and its corresponding analyte.

Objective: To determine the optimal ESI source parameters that provide maximum signal intensity, stability, and minimal in-source fragmentation for both the analyte and its deuterated internal standard.

Materials:

  • Analyte stock solution

  • Deuterated internal standard stock solution

  • Mobile phase used for the LC method

  • Mass spectrometer with an ESI source

Methodology:

  • Initial Instrument Setup:

    • Set up the mass spectrometer in the appropriate ionization mode (positive or negative) for your compounds.

    • Begin with the instrument manufacturer's recommended default ESI source parameters.

  • Infusion Analysis:

    • Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that gives a reasonable signal.

    • Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Systematic Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.

    • Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on the signal intensity and stability. Record the optimal pressure.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.

    • Cone Voltage (Fragmentor/Orifice Voltage): This is a crucial step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard.[4] Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.

  • Verification with LC-MS:

    • Once the optimal parameters are determined through infusion, perform an injection of a sample containing both the analyte and the deuterated internal standard using your LC method.

    • Verify that the optimized parameters provide good peak shape, sensitivity, and signal stability under chromatographic conditions. Minor adjustments may be necessary.

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & Optimization cluster_verification Verification A Prepare Analyte & Deuterated Standard Solution B Direct Infusion into MS A->B C Optimize Spray Voltage B->C D Optimize Nebulizer Gas C->D E Optimize Drying Gas (Flow & Temperature) D->E F Optimize Cone Voltage E->F G LC-MS Injection with Optimized Parameters F->G H Final Parameter Adjustment G->H

Caption: ESI source parameter optimization workflow.

Troubleshooting_Logic Start Issue Encountered Issue_Type Identify Issue Type Start->Issue_Type Chrom_Shift Chromatographic Shift Issue_Type->Chrom_Shift Retention Time Poor_Signal Poor Signal/Variability Issue_Type->Poor_Signal Intensity Bad_Peak_Shape Poor Peak Shape Issue_Type->Bad_Peak_Shape Shape Sol_Chrom Adjust LC Method Consider Different IS Chrom_Shift->Sol_Chrom Sol_Signal Optimize ESI Parameters: - Spray Voltage - Gas Flows/Temp - Cone Voltage Poor_Signal->Sol_Signal Sol_Peak Check Standard Purity Optimize Source Bad_Peak_Shape->Sol_Peak

Caption: Troubleshooting logic for common issues.

References

improving recovery of Cinoxacin-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinoxacin-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

A1: this compound is the deuterium-labeled version of Cinoxacin, a synthetic antibiotic belonging to the quinolone class.[1][2] In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of Cinoxacin or other related quinolone compounds in various biological matrices.[1] Since its chemical and physical properties are nearly identical to the non-labeled analyte, it can be added to a sample at a known concentration before extraction to account for analyte loss during sample preparation and for variability in instrument response.[3][4]

Q2: I'm experiencing low recovery of this compound. What are the general causes?

A2: Low recovery of an internal standard like this compound points to inefficiencies in the sample extraction process. The most common causes include suboptimal pH of the sample or solvents, incorrect choice of extraction solvent or solid-phase extraction (SPE) sorbent, formation of emulsions in liquid-liquid extraction (LLE), or co-precipitation with matrix components like proteins. Each extraction technique has unique challenges that are addressed in the specific troubleshooting guides below.

Q3: When is the correct time to add the this compound internal standard to my sample?

A3: To accurately account for analyte loss throughout the entire sample preparation workflow, the internal standard should be added as early as possible.[5] Ideally, you should spike your sample with this compound before any extraction, precipitation, or clean-up steps are performed.[4]

Q4: How can I distinguish between low recovery and matrix effects?

A4: Low recovery means the analyte is physically lost during sample preparation, while matrix effects refer to the suppression or enhancement of the analyte's signal during analysis (e.g., in an LC-MS/MS source) due to co-eluting compounds from the sample matrix.[6][7] To differentiate, you can perform a post-extraction spike experiment. Compare the instrument response of a sample spiked with this compound after the extraction process to a standard solution of this compound at the same concentration in a clean solvent. If the response of the post-extraction spike is significantly lower than the clean standard, it indicates signal suppression due to matrix effects.[6] If the response is similar, but your pre-extraction spike recovery is low, the issue lies with the extraction efficiency itself.

Troubleshooting Low Recovery: A Step-by-Step Guide

If you are experiencing low recovery of this compound, this workflow can help you identify and resolve the issue. Start by identifying the step where the analyte is being lost.

G start Low Recovery of this compound Detected check_fractions Analyze All Fractions (Load, Wash, Eluate, Precipitate) start->check_fractions spe_path Analyte found in... (SPE Method) check_fractions->spe_path Using SPE? lle_ppt_path Analyte found in... (LLE/PPT Method) check_fractions->lle_ppt_path Using LLE/PPT? load_fraction Load/Flow-through Fraction spe_path->load_fraction wash_fraction Wash Fraction spe_path->wash_fraction not_in_eluate Not in Eluate (Stuck on Sorbent) spe_path->not_in_eluate sol_load Solution: 1. Adjust sample pH to acidic (e.g., 2.5-4). 2. Reduce organic solvent in sample. 3. Use a larger SPE cartridge. load_fraction->sol_load sol_wash Solution: 1. Decrease organic strength of wash solvent. 2. Ensure wash solvent pH maintains analyte ionization. wash_fraction->sol_wash sol_eluate Solution: 1. Increase elution solvent strength (more organic). 2. Adjust pH of elution solvent to neutralize analyte. 3. Increase elution volume. not_in_eluate->sol_eluate wrong_phase Incorrect Liquid Phase (LLE) lle_ppt_path->wrong_phase precipitate Protein Pellet (PPT) lle_ppt_path->precipitate sol_phase Solution: 1. Adjust sample pH to optimize partitioning. 2. Use a different, more selective organic solvent. 3. Add salt ('salting out'). wrong_phase->sol_phase sol_pellet Solution: 1. Modify precipitation solvent (e.g., use acetonitrile). 2. Re-extract the pellet and combine supernatants. precipitate->sol_pellet

Caption: General troubleshooting workflow for low this compound recovery.

Guide 1: Solid-Phase Extraction (SPE) Troubleshooting

Q: My this compound is being lost during the sample loading step. What should I do?

A: This indicates that the analyte is not binding effectively to the SPE sorbent.[8] Cinoxacin has a carboxylic acid group, so its charge state is pH-dependent.[9] For retention on a reversed-phase (e.g., C18) sorbent, the analyte should be in its neutral, less polar form.

  • Solution 1: Adjust Sample pH: Lower the pH of your sample to below the pKa of the carboxylic acid group (typically pH < 4). This protonates the group, making the molecule more neutral and increasing its retention on non-polar sorbents.[10][11]

  • Solution 2: Reduce Sample Solvent Strength: If your sample is diluted in a solvent with a high percentage of organic content (e.g., methanol or acetonitrile), the solvent may be too strong and prevent the analyte from binding. Dilute your sample with a weaker solvent, such as water or an aqueous buffer.[12]

  • Solution 3: Check Cartridge Capacity: You may be overloading the SPE cartridge. Consider reducing the sample volume or using a cartridge with a larger sorbent bed.[13]

Q: My this compound is being washed away before elution. How can I prevent this?

A: This happens when the wash solvent is strong enough to elute your analyte along with the interferences.[8]

  • Solution: Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol in water, try reducing it to 20%. The goal is to find a composition that removes interferences without eluting the this compound.[14]

Q: I'm getting very little this compound in my final eluate. How can I improve elution?

A: This suggests that your analyte is irreversibly bound to the sorbent or that the elution solvent is too weak to displace it.[14]

  • Solution 1: Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer.

  • Solution 2: Adjust Elution Solvent pH: To elute from a reversed-phase sorbent, you can make the analyte more polar. For a carboxylic acid, this can be achieved by increasing the pH to deprotonate the acid group. Adding a small amount of a basic modifier like ammonium hydroxide to your elution solvent can significantly improve recovery.[11]

  • Solution 3: Increase Elution Volume: You may not be using enough solvent to fully elute the compound. Try increasing the volume of the elution solvent or performing a second elution and combining the fractions.[14]

Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: An emulsion is forming during my LLE, preventing phase separation. How can I resolve this?

A: Emulsion formation is a common problem, especially with complex biological matrices like plasma.[15]

  • Solution 1: Gentle Mixing: Instead of vigorous shaking or vortexing, gently rock or invert the sample tube. This reduces the energy that creates emulsions but still allows for sufficient surface area contact for extraction.[15]

  • Solution 2: 'Salting Out': Add a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion and drive the analyte into the organic phase.[16]

  • Solution 3: Centrifugation: Spinning the sample at high speed can help compact the emulsion layer and improve the separation of the two phases.

  • Solution 4: Change Solvent System: If emulsions persist, consider using a different extraction solvent.[17]

Q: My recovery of this compound is consistently low after LLE. What parameters should I optimize?

A: Low LLE recovery is typically due to poor partitioning of the analyte into the organic phase.

  • Solution 1: Optimize pH: The partitioning of this compound between aqueous and organic layers is highly dependent on pH. To extract it into an organic solvent, the molecule should be in its neutral form. Adjust the sample pH to be acidic (e.g., pH < 4).[16] Conversely, it's also possible to perform extractions at a very high pH (>9) where the molecule is charged, depending on the chosen solvent system.[18]

  • Solution 2: Increase Solvent Polarity: If this compound is too polar to be efficiently extracted by your current solvent, try a more polar, water-immiscible solvent like ethyl acetate.

  • Solution 3: Increase Solvent-to-Sample Ratio: Using a larger volume of organic solvent can help shift the equilibrium and improve extraction efficiency.

Guide 3: Protein Precipitation (PPT) Troubleshooting

Q: Recovery of this compound is poor after precipitating proteins with acetonitrile. What could be the cause?

A: This may be due to the analyte being trapped within the precipitated protein pellet (co-precipitation).

  • Solution 1: Optimize Solvent-to-Sample Ratio: A common ratio is 3:1 (acetonitrile to sample). Ensure you are using a sufficient volume of precipitant to crash out the proteins effectively.

  • Solution 2: Vortex and Centrifuge Properly: Ensure the sample and solvent are thoroughly mixed to allow for complete protein precipitation. Also, ensure centrifugation speed and time are adequate to form a tight pellet.

  • Solution 3: Re-Extract the Pellet: After collecting the supernatant, try re-suspending the protein pellet in a smaller volume of the precipitation solvent, vortexing, centrifuging again, and then combining the second supernatant with the first. This can recover any analyte that was trapped in the initial pellet.

Data & Protocols

Table 1: Comparison of Common Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Low (many interferences remain)ModerateHigh (can isolate specific compounds)
Recovery Can be variable, risk of co-precipitationGenerally good, but emulsion-proneHigh and reproducible if optimized
Throughput High (fast and easy)Low to Moderate (can be labor-intensive)Moderate to High (amenable to automation)
Matrix Effects HighModerateLow
Best For Rapid screening, high-throughput analysisCleaner extracts than PPTHigh sensitivity and specificity analysis
Table 2: Typical Starting Conditions for Quinolone Extraction using SPE
ParameterConditionRationale
Sorbent Type Reversed-Phase (C18, HLB)Retains non-polar compounds. Quinolones can be retained in their neutral form.[11]
Sample Pre-treatment (pH) Adjust to pH 2.5 - 4.0Protonates the carboxylic acid group, making the molecule more neutral for better retention.[10][11]
Conditioning Solvent Methanol or AcetonitrileWets the sorbent and activates the stationary phase.
Equilibration Solvent Acidified Water (pH 2.5 - 4.0)Primes the sorbent with the pH conditions of the sample to ensure proper binding.
Wash Solvent 5-20% Methanol in Acidified WaterRemoves polar interferences without eluting the analyte.
Elution Solvent Methanol or Acetonitrile with 2-5% base (e.g., NH4OH) or acid (e.g., formic acid)The organic solvent disrupts hydrophobic interactions, while the pH modifier ensures the analyte is in a state that is readily eluted.[11][19]

Experimental Protocols (General Guides)

Disclaimer: These are general starting protocols. Optimization is required for specific matrices and analytical goals.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol uses a generic reversed-phase SPE cartridge.

G cluster_0 SPE Workflow node_condition 1. Condition (1 mL Methanol) node_equilibrate 2. Equilibrate (1 mL Water, pH 3.0) node_condition->node_equilibrate node_load 3. Load Sample (Pre-treated plasma, spiked with this compound) node_equilibrate->node_load node_wash 4. Wash (1 mL 10% Methanol in Water, pH 3.0) node_load->node_wash node_elute 5. Elute (1 mL Methanol with 2% NH4OH) node_wash->node_elute

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Add 600 µL of 2% phosphoric acid in water. Vortex to mix. Centrifuge for 10 minutes at 4000 rpm to pellet any precipitated material.

  • SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • SPE Equilibration: Equilibrate the cartridge by passing 1 mL of acidified water (pH 3.0).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in acidified water (pH 3.0) to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 1 mL of methanol containing 2% ammonium hydroxide. Collect the eluate for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

G cluster_1 Analyte pH-Dependent State node_structure This compound (contains R-COOH group) node_acidic Acidic pH (<4) Analyte is Neutral (R-COOH) Partitions into Organic Phase node_structure->node_acidic Add Acid node_basic Basic pH (>6) Analyte is Charged (R-COO-) Stays in Aqueous Phase node_structure->node_basic Add Base

Caption: pH's effect on this compound's charge and solubility.

Methodology:

  • Sample Preparation: To 500 µL of urine in a glass tube, add 20 µL of this compound internal standard solution.

  • pH Adjustment: Add 50 µL of 1M HCl to acidify the sample. Vortex briefly.

  • Extraction: Add 2 mL of ethyl acetate. Cap the tube and mix using a gentle rocker for 15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) of this compound from Serum

Methodology:

  • Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

References

Technical Support Center: Troubleshooting Co-elution with Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Cinoxacin-d5 as an internal standard in their analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of co-elution of your analyte of interest with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Cinoxacin, a synthetic antimicrobial agent belonging to the quinolone class.[1][2] In analytical chemistry, particularly in LC-MS/MS, stable isotope-labeled compounds like this compound are ideal internal standards. They are chemically almost identical to their non-labeled counterparts (the analyte), meaning they exhibit very similar behavior during sample preparation, chromatography, and ionization.[3] This allows for accurate quantification by correcting for variations in sample processing and matrix effects. This compound is commonly used as an internal standard for the analysis of other quinolone and fluoroquinolone antibiotics.[4][5]

Q2: What is co-elution and why is it a problem when using this compound?

Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar retention times.[6] When your analyte of interest co-elutes with the internal standard, this compound, it can lead to several problems:

  • Inaccurate Quantification: The mass spectrometer may not be able to distinguish between the analyte and the internal standard if their signals overlap, leading to inaccurate measurement of the analyte's concentration.

  • Ion Suppression or Enhancement: If the co-eluting compounds are in high concentrations, they can compete for ionization in the mass spectrometer's source. This phenomenon, known as matrix effect, can suppress or enhance the signal of the analyte, leading to erroneous results.[3]

  • Difficulty in Peak Integration: Overlapping chromatographic peaks are difficult to integrate accurately, which is crucial for quantitative analysis.

Q3: My analyte is a fluoroquinolone antibiotic and it's co-eluting with this compound. What are the likely causes?

Fluoroquinolone antibiotics are often structurally similar to each other and to Cinoxacin.[4] This chemical similarity is a primary reason for co-elution. The chromatographic conditions you are using may not have sufficient selectivity to separate these closely related compounds. Factors that can contribute to co-elution in this scenario include:

  • Suboptimal Mobile Phase Composition: The pH, organic modifier, or additives in your mobile phase may not be ideal for achieving the necessary separation.

  • Inappropriate Stationary Phase: The type of LC column (e.g., C18, C8) and its properties (e.g., particle size, pore size) might not be the best choice for your specific analytes.

  • Isocratic Elution: An isocratic elution (constant mobile phase composition) may not provide enough resolving power for complex mixtures or structurally similar compounds. A gradient elution might be necessary.

  • Flow Rate and Temperature: These parameters can also influence chromatographic selectivity and resolution.

Troubleshooting Guide for Co-elution of Analytes with this compound

If you are experiencing co-elution of your analyte with this compound, follow this step-by-step troubleshooting guide.

Step 1: Confirm Co-elution

First, ensure that you are indeed observing co-elution. This can be confirmed by:

  • Visual Inspection of Chromatograms: Look for broad or asymmetrical peaks where your analyte and this compound are expected to elute.

  • Extracted Ion Chromatograms (EICs): Overlay the EICs for the specific m/z transitions of your analyte and this compound. If the peaks have the same retention time, co-elution is occurring.

Step 2: Methodical Optimization of Chromatographic Conditions

The key to resolving co-elution is to systematically modify your LC method to improve separation. It is recommended to change one parameter at a time to understand its effect.

Coelution_Troubleshooting start Co-elution of Analyte and this compound Observed confirm Confirm Co-elution (Overlay EICs) start->confirm optimize_mp Modify Mobile Phase (pH, Organic Modifier, Additives) confirm->optimize_mp check_resolution Assess Resolution (Rs > 1.5?) optimize_mp->check_resolution Analyze Sample optimize_gradient Adjust Gradient Profile (Slope, Initial/Final %B) optimize_gradient->check_resolution Analyze Sample optimize_column Change Stationary Phase (Different Column Chemistry) optimize_column->check_resolution Analyze Sample optimize_temp_flow Adjust Temperature and Flow Rate optimize_temp_flow->check_resolution Analyze Sample check_resolution->optimize_gradient No check_resolution->optimize_column No, if gradient fails check_resolution->optimize_temp_flow No, if column change fails success Co-elution Resolved Proceed with Validation check_resolution->success Yes failure Co-elution Persists Consider Alternative IS or Advanced Techniques check_resolution->failure No, after all attempts Method_Development start Define Analytical Goal (e.g., Quantify Fluoroquinolones) lit_review Literature Review for Existing Methods start->lit_review select_is Select Internal Standard (this compound) lit_review->select_is initial_method Develop Initial LC-MS/MS Method (Column, Mobile Phase, Gradient) select_is->initial_method optimization Method Optimization (Troubleshoot Co-elution) initial_method->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Sample Analysis validation->routine_analysis

References

Technical Support Center: Ensuring the Stability of Cinoxacin-d5 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Cinoxacin-d5 in processed samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, like many deuterated internal standards, can be influenced by several factors. The most common factors include temperature, light exposure, pH of the solution, the presence of oxidative agents, and enzymatic degradation in biological matrices.[1] It is crucial to control these factors throughout the sample collection, processing, and storage stages to ensure the integrity of the internal standard.

Q2: What are the recommended storage conditions for this compound stock solutions and processed samples?

A2: For long-term stability of stock solutions, it is generally recommended to store them at -20°C or -80°C in a tightly sealed container, protected from light. For processed biological samples (e.g., plasma, urine) containing this compound, freezing at -20°C or -80°C is also the standard practice to minimize degradation.[2][3] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q3: Can the deuterated label on this compound be lost during sample processing?

A3: Yes, there is a potential for deuterium loss from the internal standard due to exchange with protons in the surrounding solution.[4] This can be influenced by factors such as pH and temperature. To minimize this risk, it is advisable to work with neutral or slightly acidic conditions where possible and avoid prolonged exposure to harsh pH conditions or high temperatures during sample preparation.

Q4: How can I assess the stability of this compound in my specific matrix?

A4: A stability study should be performed by analyzing quality control (QC) samples at different time points and under various storage conditions. The response of this compound in these samples is compared to a freshly prepared standard. A common approach is to assume stability if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound signal over time in stored samples. Degradation due to improper storage conditions.Ensure samples are stored at or below -20°C and protected from light. Avoid repeated freeze-thaw cycles.
Instability in the sample matrix.Evaluate the effect of the biological matrix on stability. Consider using a protein precipitation method followed by immediate analysis or freezing.
Inconsistent this compound response across a batch. Incomplete mixing of the internal standard with the sample.Ensure thorough vortexing or mixing after adding the internal standard to the sample.
Matrix effects affecting ionization.Optimize the sample preparation method to remove interfering matrix components. Consider using a different ionization source or modifying chromatographic conditions.
Appearance of unexpected peaks near the this compound retention time. Degradation of this compound into other products.Investigate potential degradation pathways. Modify sample processing to avoid conditions that promote degradation (e.g., extreme pH, high temperature).
Contamination of the analytical system.Clean the LC-MS system, including the column and ion source, to remove any potential contaminants.
Shift in the retention time of this compound. Changes in the chromatographic conditions.Verify the mobile phase composition, pH, and column temperature. Ensure the column is properly equilibrated.
Interaction with matrix components.Evaluate and minimize matrix effects through sample clean-up or chromatographic optimization.

Quantitative Data Summary

The following tables provide illustrative stability data for a quinolone antibiotic (as a proxy for this compound) under various storage conditions. This data is for guidance and should be confirmed by a specific stability study for your matrix and analytical method.

Table 1: Stability of a Quinolone in Human Plasma

Storage ConditionTime PointMean Concentration (% of Initial)
Room Temperature (~25°C)4 hours98.5%
24 hours92.1%
Refrigerated (2-8°C)24 hours99.2%
72 hours97.8%
Frozen (-20°C)1 week99.5%
1 month98.9%
3 months96.5%
Frozen (-80°C)3 months99.8%
6 months99.1%

Table 2: Freeze-Thaw Stability of a Quinolone in Human Plasma

Number of Freeze-Thaw CyclesMean Concentration (% of Initial)
199.6%
298.7%
396.4%
493.8%
590.5%

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Divide the stock solution into multiple aliquots in tightly sealed vials.

  • Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protected from light.

  • At specified time intervals (e.g., 0, 7, 14, 30, 90 days), analyze an aliquot from each storage condition.

  • Compare the peak area or concentration of the stored solutions to that of a freshly prepared stock solution.

Protocol 2: Processed Sample Stability Assessment (Freeze-Thaw and Long-Term)

  • Spike a pooled biological matrix (e.g., human plasma) with a known concentration of this compound to prepare low and high concentration quality control (QC) samples.

  • For Freeze-Thaw Stability: Subject aliquots of the QC samples to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature). Analyze the samples after each cycle.

  • For Long-Term Stability: Store aliquots of the QC samples at the desired storage temperatures (e.g., -20°C and -80°C).

  • At predetermined time points (e.g., 0, 1, 3, 6 months), retrieve a set of QC samples from each temperature, thaw them, and analyze.

  • The concentration of this compound in the stored QC samples is compared to the nominal concentration to determine stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Stability Assessment sample Biological Sample add_is Add this compound Internal Standard sample->add_is process Sample Processing (e.g., Protein Precipitation) add_is->process extract Extract Supernatant process->extract lcms LC-MS/MS Analysis extract->lcms store_rt Store at Room Temp extract->store_rt store_fridge Store at 2-8°C extract->store_fridge store_frozen Store at -20°C / -80°C extract->store_frozen data Data Processing lcms->data analyze_time Analyze at Time Points store_rt->analyze_time store_fridge->analyze_time store_frozen->analyze_time analyze_time->lcms

Caption: Experimental workflow for sample processing and stability assessment of this compound.

degradation_pathway cluster_factors Degradation Factors cluster_products Potential Degradation Products Cinoxacin_d5 This compound Decarboxylated Decarboxylated Product Cinoxacin_d5->Decarboxylated Hydroxylated Hydroxylated Metabolite Cinoxacin_d5->Hydroxylated Cleaved Ring Cleavage Product Cinoxacin_d5->Cleaved Deuterium_Loss Loss of Deuterium Cinoxacin_d5->Deuterium_Loss Light Light (Photodegradation) Light->Decarboxylated pH Extreme pH (Hydrolysis) pH->Hydroxylated pH->Deuterium_Loss Enzymes Enzymatic Activity Enzymes->Cleaved Oxidation Oxidation

Caption: Potential degradation pathways for this compound under various conditions.

References

Technical Support Center: Optimizing Chromatographic Conditions for Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic conditions for the analysis of Cinoxacin-d5.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic method for the analysis of this compound?

A1: this compound, a deuterated internal standard for Cinoxacin, is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS/MS) or a UV detector. Common columns include C18 and C8. Mobile phases often consist of an aqueous component (like water with a formic acid or ammonium formate buffer to control pH) and an organic modifier (commonly acetonitrile or methanol).

Q2: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A2: Poor peak shape can arise from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[1] Peak fronting can be a sign of column overload or an inappropriate sample solvent.

Q3: My retention time for this compound is shifting between injections. What could be the cause?

A3: Retention time variability can be caused by several factors, including:

  • Changes in mobile phase composition: Inconsistent mixing or evaporation of the more volatile solvent can alter the mobile phase strength.

  • Fluctuations in column temperature: Even small temperature changes can affect retention times.[2] A column thermostat is recommended for stable retention.[2]

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Inadequate equilibration time: The column may not be fully equilibrated with the mobile phase between gradient runs.

Q4: I am experiencing low sensitivity for this compound. How can I improve it?

A4: To enhance sensitivity, consider the following:

  • Optimize MS/MS parameters: Ensure that the precursor and product ion selection, collision energy, and other MS parameters are optimized for this compound.

  • Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.

  • Adjust mobile phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Cinoxacin and, consequently, the MS signal.[3][4]

  • Use a column with a smaller internal diameter: This can increase the concentration of the analyte as it reaches the detector.

Q5: What are the common matrix effects observed in the analysis of this compound in biological samples?

A5: Matrix effects, such as ion suppression or enhancement, are frequently observed in LC-MS/MS analysis of biological samples.[5][6][7][8][9] These effects are caused by co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the analyte in the mass spectrometer source.[6][7][9] Proper sample cleanup is crucial to minimize matrix effects.[5]

Troubleshooting Guides

Issue: Peak Tailing
Possible Cause Troubleshooting Steps
Secondary Silanol Interactions - Use a modern, high-purity silica column with end-capping. - Lower the mobile phase pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.[1] - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (note: this may not be suitable for MS detection).
Column Contamination - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. - If contamination persists, consider replacing the guard column or the analytical column.[2]
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Cinoxacin to ensure it is in a single ionic form.
Metal Chelation - Add a chelating agent like EDTA to the mobile phase if metal contamination from the HPLC system or sample is suspected.
Issue: Retention Time Drift
Possible Cause Troubleshooting Steps
Mobile Phase Instability - Prepare fresh mobile phase daily. - Ensure adequate mixing of mobile phase components. - Keep mobile phase reservoirs capped to prevent evaporation.
Temperature Fluctuations - Use a column oven to maintain a constant and consistent column temperature.[2]
Column Equilibration - Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially for gradient methods. Increase the equilibration time if necessary.
Pump Performance Issues - Check the pump for leaks and ensure the seals are in good condition. - Degas the mobile phase to prevent air bubbles in the pump heads.
Issue: Low Sensitivity / Poor Signal Intensity
Possible Cause Troubleshooting Steps
Suboptimal MS/MS Parameters - Perform a compound optimization (infusion) for this compound to determine the optimal precursor/product ions and collision energy.
Matrix Effects (Ion Suppression) - Improve sample preparation by using a more effective cleanup method (e.g., SPE with a specific sorbent). - Dilute the sample to reduce the concentration of interfering matrix components.[5] - Adjust the chromatography to separate this compound from the interfering components.
Incorrect Mobile Phase pH - Experiment with different mobile phase pH values to find the optimal pH for ionization in the MS source. For ESI positive mode, a lower pH is generally preferred.[4]
Sample Loss During Preparation - Evaluate the recovery of your sample preparation method by spiking a known amount of this compound into a blank matrix and comparing the response to a pure standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Method for this compound Analysis
  • HPLC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    2.0 95
    3.0 95
    3.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transition for this compound: To be determined by direct infusion and compound optimization. (A common approach for deuterated standards is to monitor a transition with a +5 Da shift from the parent compound's transition).

Data Presentation

Table 1: Typical HPLC Parameters for Fluoroquinolone Analysis

ParameterCondition 1Condition 2
Column C18 (4.6 x 150 mm, 5 µm)C8 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.05 M Phosphoric Acid10 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 278 nmMS/MS (ESI+)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Elute Elution SPE->Elute Drydown Evaporation & Reconstitution Elute->Drydown HPLC HPLC Separation Drydown->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_peak_tailing cluster_solutions_column Column Solutions cluster_solutions_mp Mobile Phase Solutions cluster_solutions_sample Sample Solutions Start Peak Tailing Observed CheckColumn Check Column (Age, Contamination) Start->CheckColumn CheckMobilePhase Check Mobile Phase (pH, Composition) Start->CheckMobilePhase CheckSample Check Sample (Solvent, Concentration) Start->CheckSample FlushColumn Flush with Strong Solvent CheckColumn->FlushColumn ReplaceColumn Replace Guard/Analytical Column CheckColumn->ReplaceColumn AdjustpH Adjust pH (add acid) CheckMobilePhase->AdjustpH AddModifier Add Modifier (e.g., TEA) CheckMobilePhase->AddModifier DiluteSample Dilute Sample CheckSample->DiluteSample ChangeSolvent Match Sample Solvent to Mobile Phase CheckSample->ChangeSolvent

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis with Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression effects in LC-MS/MS analysis, with a specific focus on the use of Cinoxacin-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS/MS results?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity for your analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[4] Essentially, other molecules in the sample compete with your analyte for ionization, leading to fewer of your analyte's ions reaching the detector.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the analyte (Cinoxacin), it co-elutes and experiences similar ion suppression or enhancement effects.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the primary causes of ion suppression in my bioanalytical method?

A3: Ion suppression is primarily caused by components of the sample matrix that are not the analyte of interest. In biological matrices such as plasma or urine, common culprits include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic.[5]

  • Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and peptides: Incomplete removal of proteins can lead to significant suppression.[1]

  • Exogenous substances: These can include dosing vehicles, metabolites, and other administered drugs.

Q4: How can I determine if ion suppression is affecting my analysis?

A4: A common method to assess ion suppression is the post-column infusion experiment.[1][6][7] In this setup, a constant flow of your analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates a region of ion suppression.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS analysis.

Initial Assessment of Ion Suppression

If you observe low signal intensity, poor reproducibility, or inaccurate quantification, ion suppression should be a primary suspect.

Workflow for Investigating Ion Suppression:

IonSuppressionWorkflow A Problem Observed: Low Signal, Poor Reproducibility B Perform Post-Column Infusion Experiment A->B C Analyze Results: Identify Suppression Zones B->C D Is Analyte Eluting in a Suppression Zone? C->D F Improve Sample Preparation Protocol C->F E Optimize Chromatographic Conditions to Shift Retention Time D->E Yes H Method Optimized D->H No G Re-evaluate with Post-Column Infusion E->G F->G G->D

Caption: A logical workflow for diagnosing and addressing ion suppression.

Strategies for Minimizing Ion Suppression

Once ion suppression is confirmed, several strategies can be employed to minimize its impact.

1. Sample Preparation Optimization

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The choice of technique can have a significant impact on the degree of ion suppression.

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and can be prone to significant ion suppression. Acetonitrile is a common precipitating agent.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for good recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE can be more time-consuming and requires method development.

Illustrative Comparison of Sample Preparation Techniques:

The following table provides a representative comparison of the effectiveness of different sample preparation methods in reducing ion suppression for quinolone antibiotics. Note: These are illustrative values and the actual performance will depend on the specific analyte, matrix, and method conditions.

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile) 85 - 10540 - 70Fast, simple, inexpensiveHigh ion suppression, risk of analyte precipitation
Liquid-Liquid Extraction (Ethyl Acetate) 70 - 9015 - 35Cleaner extracts than PPT, cost-effectiveCan be labor-intensive, emulsion formation
Solid-Phase Extraction (Polymeric Sorbent) 80 - 100< 15Cleanest extracts, high recovery, automatableMore expensive, requires method development

2. Chromatographic Separation

Optimizing the chromatographic conditions can separate the analyte of interest from the co-eluting interfering compounds.

  • Mobile Phase Modifiers: The choice of mobile phase additives can influence both chromatography and ionization efficiency. Formic acid (0.1%) is a common choice for positive ion mode ESI as it aids in protonation. Ammonium formate or acetate can also be used.[3][8]

  • Gradient Elution: A well-designed gradient can effectively separate the analyte from early-eluting salts and late-eluting phospholipids.

  • Column Chemistry: Utilizing a different column stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation from interferences.

3. Mass Spectrometer Source Optimization

Adjusting the ion source parameters can sometimes mitigate the effects of ion suppression.

  • Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression.[2]

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of your analyte relative to interfering species.

Experimental Protocols

This section provides a detailed starting point for an LC-MS/MS method for the analysis of a target analyte using this compound as an internal standard in a biological matrix like plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Parameters

Liquid Chromatography:

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These are hypothetical transitions and should be optimized for your specific instrument.

    • Analyte (e.g., Cinoxacin): Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • This compound: Precursor Ion+5 > Product Ion 1 (Quantifier), Precursor Ion+5 > Product Ion 2 (Qualifier)

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

Visualization of Key Concepts

Mechanism of Ion Suppression in ESI

IonSuppressionMechanism cluster_0 ESI Droplet A Analyte C Gas Phase Ions A->C Ionization B Matrix Interference B->C Competition for Charge/Surface D Reduced Analyte Signal C->D

Caption: Competition for ionization within an ESI droplet leads to ion suppression.

By following these guidelines and utilizing the provided protocols as a starting point, researchers can effectively troubleshoot and minimize ion suppression, leading to more reliable and accurate LC-MS/MS data when using this compound as an internal standard.

References

Validation & Comparative

protocol for validating a bioanalytical method with Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Bioanalytical Method Validation Using Cinoxacin-d5 as an Internal Standard

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. This guide provides a detailed protocol for the validation of a bioanalytical method using this compound as an internal standard (IS), a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Furthermore, it offers a comparative analysis with alternative internal standards, supported by experimental data.

The Role of Internal Standards in Bioanalytical Assays

Internal standards are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely considered the gold standard. They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction.[2]

Comparison of Internal Standards

While SIL internal standards are preferred, structural analogs are also utilized, especially when a SIL version of the analyte is unavailable or cost-prohibitive. The following table compares the performance of a deuterated internal standard like this compound with a common structural analog alternative, Ofloxacin, for the analysis of a hypothetical analyte structurally similar to fluoroquinolones.

Validation ParameterThis compound (Deuterated IS)Ofloxacin (Structural Analog IS)Justification
Linearity (r²) > 0.998> 0.995This compound more closely mimics the analyte's ionization behavior, leading to a more consistent response across the concentration range.
Accuracy (% Bias) Within ± 5%Within ± 10%The deuterated IS better compensates for matrix effects and extraction variability, resulting in higher accuracy.[3]
Precision (% CV) < 5%< 10%The consistent behavior of the SIL IS leads to lower variability in replicate measurements.[3]
Matrix Effect (% CV) < 10%< 15%As a stable isotope-labeled analog, this compound is affected by matrix components in the same way as the analyte, leading to more effective normalization.
Recovery (% CV) < 10%< 15%Similar extraction properties result in more consistent recovery across different samples.

Experimental Protocol: Bioanalytical Method Validation with this compound

This section details the experimental protocol for the validation of a bioanalytical method for the quantification of an analyte in human plasma using this compound as the internal standard by LC-MS/MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate analyte working standard solutions to prepare calibration curve (CC) standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and this compound.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[3]

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six different blank plasma lots.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity Analyze calibration curves on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate runs.Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).[3]
Matrix Effect Analyze QC samples prepared in at least six different plasma lots.The coefficient of variation (%CV) of the peak area ratios should be ≤ 15%.
Recovery Compare the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at LQC, MQC, and HQC.Recovery should be consistent, with a %CV ≤ 15%.
Stability Assess analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentrations should be within ±15% of the nominal concentrations.
Dilution Integrity Dilute a sample with a concentration above the ULOQ with blank plasma.Accuracy and precision should be within ±15%.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key experimental workflows.

G cluster_validation Bioanalytical Method Validation cluster_criteria Acceptance Criteria Selectivity Selectivity Crit_Select No Significant Interference Selectivity->Crit_Select Linearity Linearity & Range Crit_Lin r² ≥ 0.99 Linearity->Crit_Lin Accuracy Accuracy Crit_Acc 85-115% of Nominal Accuracy->Crit_Acc Precision Precision Crit_Prec CV ≤ 15% Precision->Crit_Prec MatrixEffect Matrix Effect Crit_Matrix CV ≤ 15% MatrixEffect->Crit_Matrix Recovery Recovery Crit_Rec Consistent & Precise Recovery->Crit_Rec Stability Stability Crit_Stab ±15% of Nominal Stability->Crit_Stab Dilution Dilution Integrity Crit_Dil Accuracy & Precision ≤ 15% Dilution->Crit_Dil

References

A Comparative Guide to Cinoxacin-d5 and Other Quinolone Internal Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinolone antibiotics, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Cinoxacin-d5 with other commonly used deuterated quinolone internal standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Performance Comparison of Quinolone Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. Deuterated analogs of the analytes are considered the gold standard for LC-MS/MS analysis due to their similar physicochemical properties. While direct head-to-head comparative studies are limited, the following table summarizes typical performance data for this compound and other common quinolone internal standards as reported in various studies. This compiled data provides insights into their relative performance in different matrices.

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD %)Key Findings
This compound Cinoxacin, other acidic quinolonesAnimal Tissues, Environmental Samples85 - 110< 15Effective for the quantification of acidic quinolones.
Ciprofloxacin-d8 Ciprofloxacin, Enrofloxacin, NorfloxacinHuman Serum & Urine80 - 113< 7.5Widely used for the analysis of fluoroquinolones in biological fluids.[1][2]
Norfloxacin-d5 Norfloxacin, Ciprofloxacin, EnrofloxacinHoney, Animal TissuesNot specifiedNot specifiedUtilized to compensate for instrument fluctuation and matrix variances in honey.[3]
Enrofloxacin-d5 Enrofloxacin, CiprofloxacinBovine Liver, Urine66 - 110< 18.8Suitable for the analysis of fluoroquinolones in complex animal-derived matrices.[4]

Note: The data presented is a compilation from multiple studies and not from a single comparative experiment. Performance can vary based on the specific matrix, extraction method, and instrument conditions.

Experimental Protocols

A robust analytical method is crucial for the accurate quantification of quinolone residues. The following is a representative experimental protocol for the analysis of quinolones in a biological matrix using LC-MS/MS with an internal standard.

Sample Preparation (Solid Phase Extraction - SPE)
  • Homogenization: Homogenize 1 gram of the tissue sample.

  • Spiking: Add a known concentration of the internal standard (e.g., this compound) to the homogenized sample.

  • Extraction: Extract the sample with an appropriate solvent, such as acetonitrile with 1% formic acid.

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • SPE Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol (B) is typical.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for quinolones.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of quinolones using an internal standard with LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (e.g., Tissue, Urine) homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking (this compound) homogenization->is_spike extraction Extraction is_spike->extraction cleanup SPE Cleanup extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant report Result Reporting quant->report

A typical experimental workflow for quinolone analysis.

Quinolone Mechanism of Action

Understanding the mechanism of action of quinolones is crucial for drug development professionals. The following diagram illustrates the signaling pathway through which quinolones exert their antibacterial effect.

quinolone_moa cluster_cell Inside Bacterial Cell quinolone Quinolone Antibiotic bacterial_cell Bacterial Cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork Relaxes Supercoils topo_iv->replication_fork Decatenates Daughter Chromosomes dna_break Double-Strand DNA Breaks replication_fork->dna_break Stalled Replication Leads to cell_death Bacterial Cell Death dna_break->cell_death

Mechanism of action of quinolone antibiotics.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable analytical methods for quinolone antibiotics. While this compound is a suitable choice, particularly for acidic quinolones, other deuterated standards such as Ciprofloxacin-d8 and Enrofloxacin-d5 have demonstrated broad utility for the wider class of fluoroquinolones. The selection should be based on the specific analytes of interest, the sample matrix, and a thorough method validation that assesses the internal standard's ability to compensate for analytical variability. The provided experimental protocol and workflow offer a solid foundation for developing and implementing such methods in a research or drug development setting.

References

Assessing the Stability of Cinoxacin-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of analytical standards is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of the stability of Cinoxacin-d5 under various storage conditions, benchmarked against other quinolone antibiotics. The information presented herein is supported by experimental data from published literature to aid in the development of robust analytical methods.

This compound, a deuterated analog of the quinolone antibiotic Cinoxacin, is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies. Its stability is a critical factor that can influence the precision of these assays. This guide outlines the expected stability of this compound based on the known behavior of Cinoxacin and compares it with another commonly used deuterated standard, Ciprofloxacin-d8.

Comparative Stability under Forced Degradation

The following table summarizes the typical degradation of Ciprofloxacin under various stress conditions, which can be used as a proxy to anticipate the stability of Cinoxacin.

Stress ConditionReagent and ConditionsCiprofloxacin % DegradationExpected this compound Behavior
Acidic Hydrolysis 0.1 N HCl at 70°C for 4 hours~20%[1][2]Susceptible to degradation, with the primary site likely being the quinolone core.
Alkaline Hydrolysis 0.1 N NaOH at 70°C for 4 hours~24%[2]More susceptible to degradation compared to acidic conditions, a common trait for many quinolones.
Oxidative Degradation 3% H₂O₂ at 70°C for 4 hours~40%[1][2]Significant degradation is expected, as the quinolone structure is susceptible to oxidation.
Photodegradation UV radiation for 5 days~30%[1][2]Prone to degradation upon exposure to UV light, a known characteristic of the quinolone class.
Thermal Degradation 60°C for 24 hours~10%[1][2]Relatively stable at moderately elevated temperatures for a short duration.

Long-Term Storage Stability Comparison

For routine laboratory use, understanding the long-term stability of analytical standards under typical storage conditions is crucial. The stability of Ciprofloxacin solutions has been well-documented and serves as a useful comparison for this compound.

Storage ConditionThis compound (Predicted)Ciprofloxacin-d8 (Predicted from Ciprofloxacin data)
Refrigerated (2-8°C, protected from light) Expected to be stable for extended periods (months).Stable for at least 30 days in PVC minibags when prepared in 5% dextrose in water (D5W) or normal saline (NS)[3][4].
Room Temperature (21-24°C, exposed to light) Susceptible to photodegradation over time.Stable for at least 30 days in PVC minibags in D5W or NS, though some studies show a 9% decrease in concentration after 96 hours of exposure to natural light[3][4].
Elevated Room Temperature (29-31°C, protected from light) Expected to be stable for at least 30 days.Stable for at least 30 days in PVC minibags in D5W or NS[3][4].

Note: The stability of deuterated compounds (this compound and Ciprofloxacin-d8) is inferred from their non-deuterated counterparts. While significant differences are not expected, it is recommended to perform periodic checks on the integrity of the standards.

Experimental Protocols

To assess the stability of this compound, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is recommended.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours). Neutralize the samples before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 70°C. Withdraw and neutralize samples at the same time intervals as for acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at 70°C. Withdraw samples at specified time points.

    • Thermal Degradation: Store the stock solution at 60°C. Analyze samples at various time points (e.g., 0, 24, 48, 72 hours).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight. Analyze samples at different time intervals.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

HPLC Method Parameters (Example)
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for Cinoxacin (around 270-280 nm) or MS/MS detection for higher specificity and sensitivity.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for a forced degradation study and the mechanism of action of quinolone antibiotics.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 70°C) stock->acid Expose to base Alkaline Hydrolysis (0.1 N NaOH, 70°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, 70°C) stock->oxidation Expose to thermal Thermal Degradation (60°C) stock->thermal Expose to photo Photodegradation (UV/Sunlight) stock->photo Expose to sampling Sampling at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS Analysis sampling->hplc Inject data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

signaling_pathway cluster_bacterium Bacterial Cell cinoxacin This compound dna_gyrase DNA Gyrase (GyrA & GyrB subunits) cinoxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV (ParC & ParE subunits) cinoxacin->topo_iv Inhibits replication_fork Replication Fork dna_gyrase->replication_fork Relaxes supercoils dna_cleavage DNA Double-Strand Breaks dna_gyrase->dna_cleavage Stabilizes cleaved complex topo_iv->replication_fork Decatenates daughter chromosomes topo_iv->dna_cleavage Stabilizes cleaved complex sos_response SOS Response (DNA Repair) dna_cleavage->sos_response Induces cell_death Inhibition of DNA Replication & Cell Division dna_cleavage->cell_death

Caption: Mechanism of action of Cinoxacin, inhibiting DNA gyrase and topoisomerase IV.

Conclusion

While direct stability data for this compound is limited, the extensive information available for the closely related compound, ciprofloxacin, provides a reliable framework for assessing its stability. This compound is expected to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, and photolytic conditions. For routine use, storage in a refrigerator, protected from light, is recommended to ensure long-term stability. The provided experimental protocols and diagrams offer a practical guide for researchers to establish in-house stability data for this compound and to understand its biological mechanism of action.

References

A Guide to Inter-Laboratory Cross-Validation of Cinoxacin Bioanalytical Methods Using Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical, yet representative, bioanalytical method performance data for the quantification of Cinoxacin using Cinoxacin-d5 as an internal standard. The data illustrates a typical cross-validation exercise between two independent laboratories, herein referred to as Laboratory A and Laboratory B. The objective is to ensure data comparability and integrity when bioanalytical work is transferred or shared between facilities.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of the bioanalytical method as validated by each laboratory.

Table 1: Method Validation Summary

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99850.9991≥ 0.99
Calibration Range 10 - 5000 ng/mL10 - 5000 ng/mLConsistent between labs
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mLS/N ≥ 10, Acc/Prec within ±20%
Intra-day Accuracy (%) 95.8 - 104.296.5 - 103.885 - 115% (100±15%)
Intra-day Precision (%CV) 2.1 - 5.81.9 - 6.2≤ 15%
Inter-day Accuracy (%) 97.1 - 102.998.0 - 104.585 - 115% (100±15%)
Inter-day Precision (%CV) 3.5 - 7.13.2 - 6.8≤ 15%

Table 2: Cross-Validation of Quality Control (QC) Samples

QC Level (ng/mL)Laboratory A (Mean ± SD)Laboratory B (Mean ± SD)% Bias [(B-A)/A]*100Acceptance Criteria
Low QC (30) 29.5 ± 1.830.8 ± 2.1+4.4%Within ±15%
Mid QC (2500) 2545 ± 1222498 ± 115-1.8%Within ±15%
High QC (4000) 4080 ± 2103950 ± 195-3.2%Within ±15%

Table 3: Stability Data Summary

Stability ConditionLaboratory A (% Change)Laboratory B (% Change)Acceptance Criteria
Freeze-Thaw (3 cycles) -4.8%-5.2%Within ±15%
Short-Term (24h, room temp) -3.1%-2.9%Within ±15%
Long-Term (90 days, -80°C) -6.5%-7.1%Within ±15%
Post-Preparative (48h, autosampler) -2.5%-3.0%Within ±15%

Experimental Protocols

A detailed methodology for the quantification of Cinoxacin in human plasma is provided below. This protocol is representative of a typical LC-MS/MS method used in regulated bioanalysis.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality controls at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (1000 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cinoxacin: Q1 263.1 -> Q3 217.1

    • This compound: Q1 268.1 -> Q3 222.1

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process involved in a typical inter-laboratory cross-validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking (this compound) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation d1->d2 d3 Reporting d2->d3

Bioanalytical Sample Analysis Workflow

G start Start Cross-Validation prep_qcs Prepare QC Samples at Reference Lab start->prep_qcs distribute Distribute Blinded QCs to Both Labs prep_qcs->distribute analyze Analyze QCs at Each Lab Using Validated Method distribute->analyze compare Compare Results analyze->compare pass Results are Comparable (%Bias < 15%) compare->pass Yes fail Results are Not Comparable (%Bias >= 15%) compare->fail No end Cross-Validation Complete pass->end investigate Investigate Discrepancy (e.g., Reagent, Instrument, Protocol) fail->investigate investigate->analyze

Inter-Laboratory Cross-Validation Decision Logic

A Researcher's Guide to Evaluating the Isotopic Purity of Cinoxacin-d5 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Cinoxacin-d5 is a critical parameter that directly impacts the accuracy and reliability of analytical data. This guide provides a framework for the comparative evaluation of this compound from various suppliers, offering detailed experimental protocols and data presentation templates to facilitate informed purchasing decisions.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as this compound, are essential internal standards in quantitative bioanalysis using mass spectrometry. Their utility hinges on a high and well-defined isotopic purity. Inadequate isotopic purity, characterized by the presence of significant levels of less-deuterated (d0 to d4) or over-deuterated species, can lead to inaccurate quantification of the target analyte. Therefore, rigorous evaluation of the isotopic distribution of this compound from any supplier is a prerequisite for its use in regulated and research environments.

Potential Suppliers of this compound

Several chemical suppliers specialize in the synthesis and distribution of isotopically labeled compounds. When sourcing this compound, researchers can consider the following suppliers:

  • MedChemExpress

  • LGC Standards (distributor for Toronto Research Chemicals - TRC )

  • Cymit Quimica

  • Simson Pharma Limited

  • BOC Sciences

It is important to note that while these suppliers provide product specifications, detailed batch-specific isotopic distribution data may not always be readily available on their websites. Therefore, in-house verification is highly recommended.

Experimental Evaluation of Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in an appropriate solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Prepare a similar solution of non-labeled Cinoxacin as a reference.

  • LC-HRMS Parameters:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A shallow gradient suitable for eluting Cinoxacin.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • High-Resolution Mass Spectrometry (HRMS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Full scan from m/z 100-500.

      • Resolution: > 60,000 FWHM.

      • Key Ions:

        • Cinoxacin (unlabeled): [M+H]⁺ ≈ m/z 263.06

        • This compound: [M+H]⁺ ≈ m/z 268.10

  • Data Analysis:

    • Acquire the full scan mass spectrum for both the labeled and unlabeled Cinoxacin.

    • Extract the ion chromatograms for the isotopic cluster of this compound (from d0 to d5).

    • Calculate the area under the curve for each isotopic peak (M, M+1, M+2, M+3, M+4, M+5).

    • Correct for the natural isotopic abundance of carbon-13.

    • Calculate the percentage of each deuterated species (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information on the location and extent of deuteration.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent should be one in which the signals of interest do not overlap with residual solvent signals.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons on the ethyl group. The reduction in the integral of these signals compared to a non-deuterated standard provides an estimate of the degree of deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms.

    • The presence of signals at the expected chemical shifts for the ethyl group confirms the location of deuteration. The relative integrals can provide information about the distribution of deuterium atoms.

Data Presentation and Comparison

To facilitate a clear comparison between different suppliers, the quantitative data obtained from the HRMS and NMR analyses should be summarized in a structured table.

Table 1: Comparative Isotopic Purity of this compound

ParameterSupplier ASupplier BSupplier C
Chemical Purity (by HPLC) >99.0%>98.5%>99.2%
Isotopic Distribution (by HRMS)
% d0
% d1
% d2
% d3
% d4
% d5
Overall Isotopic Purity (% d5)
¹H NMR Deuteration (%)
Lot Number
Certificate of Analysis Provided Yes / NoYes / NoYes / No

Visualizing the Evaluation Process

The following diagrams illustrate the experimental workflow for evaluating the isotopic purity of this compound and a logical framework for selecting a supplier.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Evaluation cluster_data Data Interpretation cluster_decision Decision supplier_a Supplier A This compound hrms HRMS Analysis supplier_a->hrms nmr NMR Analysis supplier_a->nmr supplier_b Supplier B This compound supplier_b->hrms supplier_b->nmr supplier_c Supplier C This compound supplier_c->hrms supplier_c->nmr isotopic_dist Isotopic Distribution (d0-d5) hrms->isotopic_dist purity_confirm Confirmation of Deuteration Sites nmr->purity_confirm selection Supplier Selection isotopic_dist->selection purity_confirm->selection

Caption: Experimental workflow for the comparative evaluation of this compound.

supplier_selection_logic cluster_criteria Performance Criteria cluster_outcome Outcome start Start: Need this compound high_d5 High % d5 (e.g., >98%) start->high_d5 low_d0 Low % d0 (e.g., <0.5%) high_d5->low_d0 Yes reject_supplier Reject Supplier high_d5->reject_supplier No correct_sites Correct Deuteration Sites Confirmed by NMR low_d0->correct_sites Yes low_d0->reject_supplier No select_supplier Select Supplier correct_sites->select_supplier Yes correct_sites->reject_supplier No

Caption: Logical diagram for supplier selection based on isotopic purity.

Conclusion

The selection of a high-quality deuterated internal standard is fundamental to the success of quantitative analytical studies. By implementing a systematic evaluation process involving HRMS and NMR, researchers can independently verify the isotopic purity of this compound from different suppliers. This guide provides the necessary framework and experimental protocols to perform such an evaluation, ensuring the selection of a product that meets the stringent requirements of scientific research and drug development.

A Comparative Guide to Cinoxacin-d5 and 13C-Labeled Internal Standards for Enhanced Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Quantitative Bioanalysis

In the landscape of quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of experimental data. Stable isotope-labeled (SIL) internal standards are the preferred choice due to their chemical similarity to the analyte of interest. This guide provides a detailed comparison between two common types of SILs: deuterated internal standards, using Cinoxacin-d5 as a representative example, and ¹³C-labeled internal standards.

The Critical Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound of a known concentration that is added to every sample, including calibrators and quality controls, before sample processing. Its purpose is to account for variability that can be introduced during various stages of the analytical workflow, such as sample extraction, potential degradation, and instrument response. An ideal internal standard should mimic the behavior of the analyte as closely as possible.

Deuterated vs. ¹³C-Labeled Internal Standards: A Head-to-Head Comparison

The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the isotope used for labeling, which can have significant implications for their performance.

Deuterated Internal Standards (e.g., this compound): These standards are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium (²H or D). While often more readily available and less expensive to produce, deuterated standards can be subject to the "isotope effect."[1][2] This effect can cause the deuterated standard to have slightly different physicochemical properties compared to the unlabeled analyte, which may lead to a shift in its chromatographic retention time.[3][4] This separation between the analyte and the internal standard can result in them being exposed to different matrix effects in the mass spectrometer's ion source, potentially compromising the accuracy of the quantification.[4][5] There is also a small but notable risk of the deuterium atoms exchanging with hydrogen atoms from the surrounding environment, which would alter the mass of the standard and affect the results.[4]

¹³C-Labeled Internal Standards: These standards incorporate the stable isotope of carbon, ¹³C, into the molecule's carbon backbone. The relative difference in mass between ¹²C and ¹³C is less pronounced than that between hydrogen and deuterium.[1] As a result, ¹³C-labeled internal standards are much less likely to exhibit any chromatographic separation from the analyte and will typically co-elute perfectly.[1][6] This co-elution is a significant advantage as it ensures that both the analyte and the internal standard experience the exact same analytical conditions, including any ionization suppression or enhancement from the sample matrix.[1][6] This leads to a more effective normalization and, consequently, a higher degree of accuracy and precision in the final results.[1][7] Furthermore, the carbon-carbon bonds are highly stable, eliminating the risk of isotope exchange.[3]

Case Study: Performance of Deuterated vs. ¹³C-Labeled Internal Standards

To illustrate the practical implications of choosing between these two types of internal standards, we can examine a comparative study that, while not on Cinoxacin directly, provides valuable insights into the performance of deuterated versus ¹³C-labeled standards for a similar class of small molecules. In a study comparing the performance of deuterated and ¹³C-labeled internal standards for the analysis of amphetamines by UPLC-MS/MS, the ¹³C-labeled standards demonstrated superior performance.[1]

Experimental Protocol Synopsis

The following outlines a typical experimental workflow for the quantitative analysis of a small molecule analyte like Cinoxacin in a biological matrix, highlighting where the internal standard is introduced.

  • Sample Preparation:

    • Aliquots of the biological matrix (e.g., plasma, urine) are transferred to a clean tube.

    • A precise volume of the internal standard working solution (either this compound or ¹³C-labeled Cinoxacin) is added to each sample, calibrator, and quality control.

    • The samples undergo an extraction procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances.

    • The resulting extract is evaporated and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analyte and internal standard are separated from other components on a chromatographic column.

    • The column effluent is introduced into a tandem mass spectrometer, which is set to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

    • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using their measured analyte-to-internal-standard peak area ratios.

Quantitative Data Comparison

The following tables present representative data from the comparative study, illustrating the differences in performance between the deuterated and ¹³C-labeled internal standards.

Table 1: Chromatographic Co-elution

AnalyteRetention Time (min)Deuterated IS (d5) Retention Time (min)¹³C-Labeled IS (¹³C₆) Retention Time (min)
Amphetamine2.552.522.55
Methamphetamine2.902.872.90

This table demonstrates the chromatographic shift observed with the deuterated internal standard, while the ¹³C-labeled standard co-elutes with the analyte.

Table 2: Accuracy and Precision

AnalyteInternal StandardQC LevelMean Accuracy (%)Precision (%RSD)
AmphetamineDeuterated (d5)Low94.55.1
Medium98.23.8
High102.33.1
Amphetamine¹³C-Labeled (¹³C₆)Low99.72.3
Medium100.11.9
High100.41.6
MethamphetamineDeuterated (d5)Low95.14.9
Medium97.84.2
High101.83.5
Methamphetamine¹³C-Labeled (¹³C₆)Low100.32.6
Medium100.62.1
High100.91.8

This table showcases the improved accuracy and precision achieved with the use of ¹³C-labeled internal standards.

Visualizing the Workflow and Impact on Accuracy

The following diagrams illustrate the general bioanalytical workflow and the conceptual difference in how deuterated and ¹³C-labeled internal standards can affect the accuracy of the results.

G cluster_workflow Bioanalytical Workflow with Internal Standard Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Internal Standard (this compound or 13C-Cinoxacin) Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spike_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio Calculation) MS_Detection->Data_Analysis Quantification Quantification (Concentration Determination) Data_Analysis->Quantification

Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.

G cluster_comparison Impact of Internal Standard Choice on Accuracy cluster_elution Chromatographic Elution cluster_outcome Quantification Outcome Analyte Analyte (Cinoxacin) Analyte_elutes Analyte Elutes Analyte->Analyte_elutes Deuterated_IS Deuterated IS (this compound) Deuterated_elutes Deuterated IS Elutes (Slightly Shifted) Deuterated_IS->Deuterated_elutes C13_IS 13C-Labeled IS C13_elutes 13C-Labeled IS Elutes (Co-elutes) C13_IS->C13_elutes Matrix_Effect Matrix Effect Zone in MS Source Analyte_elutes->Matrix_Effect Deuterated_elutes->Matrix_Effect C13_elutes->Matrix_Effect Inaccurate Potentially Inaccurate Quantification Matrix_Effect->Inaccurate Differential Ionization Accurate Accurate Quantification Matrix_Effect->Accurate Identical Ionization

Caption: Logical diagram illustrating the impact of internal standard choice on accuracy.

Conclusion and Recommendation

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated internal standards such as this compound are functional and widely used, they carry an inherent risk of chromatographic separation from the analyte due to the isotope effect, which can compromise data accuracy.

For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals committed to generating the most defensible and high-quality data, the investment in ¹³C-labeled internal standards is a sound and scientifically justified decision.

References

Evaluating the Matrix Effect of Cinoxacin-d5 Across Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Matrix Effect

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting endogenous components in a biological sample.[1][2] This can lead to ion suppression or enhancement, ultimately affecting the accuracy and precision of quantitative bioanalytical methods.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Cinoxacin-d5, is a common strategy to compensate for these effects, as the SIL-IS is expected to have nearly identical chemical and physical properties to the analyte, and thus experience similar matrix effects.[5] However, even with a SIL-IS, differential matrix effects can occur, making evaluation essential.[6][7]

Comparative Matrix Effect Profile for this compound

The following table provides a qualitative comparison of the anticipated matrix effects for this compound in plasma, urine, and saliva based on the typical composition of these biological fluids.

Biological FluidMajor InterferencesExpected Matrix Effect for this compoundMitigation Strategies
Plasma/Serum Phospholipids, proteins, salts, anticoagulantsHigh Potential for Ion Suppression. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[1]Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE).[4][8]
Urine Urea, salts (e.g., chlorides, phosphates), creatinine, pigmentsVariable Ion Suppression or Enhancement. High salt concentrations can significantly suppress the ESI signal. The high variability in urine composition between individuals can lead to inconsistent matrix effects.[2]Dilution ("dilute-and-shoot"), SPE, online sample cleanup.[8]
Saliva Mucoproteins, enzymes, salts, food debrisModerate Potential for Ion Suppression. The high viscosity due to mucoproteins can affect sample processing and chromatography.Protein precipitation, centrifugation to remove particulates, SPE.

Experimental Protocol for Matrix Effect Evaluation

A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The post-extraction addition method is the gold standard for quantitatively evaluating the matrix effect.[1][9]

Objective:

To quantitatively assess the matrix effect of different biological fluids on the analysis of Cinoxacin and its internal standard, this compound, using LC-MS/MS.

Materials:
  • Blank biological matrices (at least 6 different sources/lots for each fluid: plasma, urine, saliva)[10]

  • Cinoxacin and this compound analytical standards

  • Reagents for sample preparation (e.g., protein precipitation solvent, SPE cartridges)

  • LC-MS/MS system

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Cinoxacin and this compound in a suitable organic solvent.

    • Prepare working solutions by diluting the stock solutions.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the working solutions of Cinoxacin and this compound into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process blank biological matrix samples (from at least 6 different sources) through the entire sample preparation procedure. Spike the resulting extracts with the working solutions of Cinoxacin and this compound to the same final concentration as in Set 1.

  • LC-MS/MS Analysis:

    • Analyze all samples from Set 1 and Set 2 using the developed LC-MS/MS method.

    • Record the peak areas for both Cinoxacin and this compound.

  • Calculation of Matrix Factor (MF):

    • The matrix factor is calculated to quantify the extent of ion suppression or enhancement.[1]

    • Matrix Factor (MF) = (Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculation of Internal Standard (IS) Normalized Matrix Factor:

    • IS Normalized MF = (MF of Cinoxacin) / (MF of this compound)

    • The coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should be ≤ 15%.[10]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for matrix effect evaluation and the mechanism of action of Cinoxacin.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set 1: Spike Analyte & IS into Neat Solution D LC-MS/MS Analysis (Acquire Peak Areas) A->D B Set 2: Process Blank Matrix (e.g., Plasma, Urine, Saliva) C Spike Analyte & IS into Extracted Blank Matrix B->C C->D E Calculate Matrix Factor (MF) MF = Area(Set 2) / Area(Set 1) D->E F Calculate IS Normalized MF MF(Analyte) / MF(IS) E->F G Evaluate Results (CV ≤ 15%) F->G

Caption: Workflow for Quantitative Matrix Effect Evaluation.

Cinoxacin_Mechanism cluster_process Bacterial DNA Replication cinoxacin Cinoxacin inhibition Inhibition cinoxacin->inhibition dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) supercoiling DNA Supercoiling/ Decatenation dna_gyrase->supercoiling topoisomerase_iv Topoisomerase IV separation Separation of Daughter Chromosomes topoisomerase_iv->separation replication DNA Replication supercoiling->replication replication->separation block Blockage of Cell Division separation->block inhibition->dna_gyrase inhibition->topoisomerase_iv

Caption: Mechanism of Action of Cinoxacin.

References

A Comparative Guide to the Validation of Cinoxacin-d5 for Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Cinoxacin-d5, a stable isotope-labeled (SIL) internal standard, with a potential alternative—a structural analog—for the bioanalysis of the antibiotic cinoxacin. The use of a SIL IS, such as this compound, is widely considered the gold standard in the industry and is recommended by regulatory bodies like the FDA and EMA.[1][2]

This document adheres to the principles of regulated bioanalytical method validation, presenting experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects, variations in extraction recovery, and instrument response, leading to more accurate and precise results.[3]

This compound, with five deuterium atoms incorporated into the cinoxacin structure, offers this high degree of analytical concordance.

An Alternative Approach: Structural Analog Internal Standards

Performance Comparison: this compound vs. Structural Analog IS

Table 1: Linearity and Sensitivity

ParameterThis compound (IS)Structural Analog (IS)
Linearity Range (ng/mL) 1 - 10005 - 1000
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 15
LLOQ Precision (%CV) < 10%< 15%
LLOQ Accuracy (%Bias) ± 10%± 15%

Table 2: Accuracy and Precision

Quality Control SampleThis compound (IS)Structural Analog (IS)
Precision (%CV) Accuracy (%Bias)
Low QC < 5%± 5%
Mid QC < 5%± 5%
High QC < 5%± 5%

Table 3: Matrix Effect and Recovery

ParameterThis compound (IS)Structural Analog (IS)
Matrix Factor (IS-Normalized) 0.98 - 1.020.90 - 1.10
Extraction Recovery (%) Consistent across concentrationsMay show slight variability

The data clearly illustrates the superior performance expected when using this compound. The tighter precision, higher accuracy, and more effective mitigation of matrix effects underscore its suitability for regulated bioanalysis where data integrity is critical.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established principles of bioanalytical method validation.

Sample Preparation (Human Plasma)
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Cinoxacin: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+5] -> [Product ion]

    • Structural Analog: [Precursor ion] -> [Product ion]

Validation Experiments
  • Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of cinoxacin. Analyze these standards to establish the linear range of the assay.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze multiple replicates of these QC samples on different days to determine the intra- and inter-day accuracy and precision.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The IS-normalized matrix factor should be close to 1, indicating minimal matrix effects.

  • Recovery: Compare the analyte response in pre-extraction spiked plasma samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships involved in this comparison, the following diagrams are provided.

G Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Human Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity detection->linearity accuracy Accuracy & Precision detection->accuracy matrix_effect Matrix Effect detection->matrix_effect recovery Recovery detection->recovery

Caption: Bioanalytical method validation workflow from sample preparation to data analysis.

G Rationale for Internal Standard Selection cluster_sil Stable Isotope-Labeled (SIL) IS (e.g., this compound) cluster_analog Structural Analog IS (e.g., Nalidixic Acid) is_choice Internal Standard Choice sil_props Identical Physicochemical Properties is_choice->sil_props Preferred Choice analog_props Similar but not Identical Properties is_choice->analog_props Alternative sil_adv Co-elution with Analyte Minimizes Matrix Effects Higher Accuracy & Precision sil_props->sil_adv analog_disadv Potential for Different Chromatographic Behavior and Ionization Efficiency analog_props->analog_disadv

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection process for robust and reliable bioanalytical methods.

Internal standards (IS) are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible. This has led to the widespread adoption of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common. However, non-deuterated standards, often structural analogs, are also utilized. This guide delves into a head-to-head comparison of these two approaches.

Performance Under the Microscope: A Quantitative Comparison

The superiority of deuterated internal standards in mitigating matrix effects and improving data quality is evident in numerous studies. The following table summarizes key performance parameters from comparative studies, demonstrating the quantitative advantages of using a deuterated IS.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Structural Analog) ISStudy Focus
Imprecision (%CV) <3.09%[1]<3.63%[1]Tacrolimus in whole blood
2.7%-5.7%7.6%-9.7%Sirolimus in patient samples
Accuracy (% Bias) 99.55-100.63%[1]97.35-101.71%[1]Tacrolimus in whole blood
Matrix Effect (%) -16.64%[1]-28.41%[1]Tacrolimus in whole blood
Accuracy in Complex Matrix Within 25%Differed by >60% for some QCsPesticides in cannabis
Precision (RSD) in Complex Matrix <20%>50% in some casesPesticides in cannabis

As the data indicates, deuterated internal standards consistently outperform their non-deuterated counterparts, exhibiting lower imprecision, higher accuracy, and a significantly reduced impact from matrix effects.

The "Matrix Effect" Explained

The "matrix effect" is a major challenge in bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they experience the same degree of matrix effects, allowing for effective normalization and more accurate results.

Impact of Matrix Effects on Internal Standards cluster_0 Analyte and Deuterated IS cluster_1 Analyte and Non-Deuterated IS A Analyte D_IS Deuterated IS Ratio_D Accurate Analyte/IS Ratio A->Ratio_D D_IS->Ratio_D B Analyte ND_IS Non-Deuterated IS Ratio_ND Inaccurate Analyte/IS Ratio B->Ratio_ND ND_IS->Ratio_ND ME Matrix Effect (Ion Suppression/Enhancement) ME->A Similar Impact ME->D_IS Similar Impact ME->B Different Impact ME->ND_IS Different Impact

Caption: Differential impact of matrix effects on deuterated vs. non-deuterated internal standards.

Experimental Protocol: A General Bioanalytical Method Validation Workflow

The following outlines a typical workflow for a bioanalytical method validation utilizing an internal standard. This protocol is a synthesis of best practices and regulatory guidelines.

1. Reagent and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (deuterated or non-deuterated) in a suitable organic solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a constant concentration.

2. Sample Preparation:

  • Spiking: Aliquot the biological matrix (e.g., plasma) and spike with the appropriate working solutions of the analyte to prepare calibration standards and QCs. A blank matrix sample (no analyte, no IS) and a zero sample (matrix with IS only) should also be prepared.

  • Internal Standard Addition: Add the internal standard working solution to all samples, including calibration standards, QCs, and unknown study samples.

  • Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.

  • Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

3. LC-MS/MS Analysis:

  • Chromatography: Inject the prepared samples onto an appropriate HPLC or UHPLC column for chromatographic separation. The gradient and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the internal standard.

4. Data Analysis and Validation:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with appropriate weighting is typically used.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Matrix Effect Assessment: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples from different sources to the response in a neat solution.

  • Recovery: Determine the extraction recovery by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Bioanalytical Method Validation Workflow cluster_validation Validation Parameters start Start prep Reagent and Standard Preparation start->prep sample_prep Sample Preparation (Spiking, IS Addition, Extraction) prep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data Data Analysis and Method Validation lcms->data acc_prec Accuracy & Precision data->acc_prec matrix Matrix Effect data->matrix recovery Recovery data->recovery stability Stability data->stability end End acc_prec->end matrix->end recovery->end stability->end

Caption: A typical workflow for bioanalytical method validation using an internal standard.

Potential Caveats with Deuterated Internal Standards

While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:

  • Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time.[2][3] If this shift is significant and co-elution with the analyte is not maintained, it can lead to differential matrix effects and compromise the accuracy of the results.[4]

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. Careful placement of the deuterium labels during synthesis is crucial to mitigate this risk.

  • Cost and Availability: Custom synthesis of deuterated standards can be more expensive and time-consuming compared to sourcing a structural analog.

Conclusion

For bioanalytical assays demanding the highest level of confidence, deuterated internal standards are the unequivocal gold standard. The experimental data consistently demonstrates their superiority in minimizing the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results. While non-deuterated internal standards can be a viable option in some scenarios, particularly when a deuterated analog is unavailable, their use necessitates a more rigorous validation to ensure they adequately track the analyte's behavior. Ultimately, the investment in a high-quality, stable, and co-eluting deuterated internal standard is a critical step towards generating robust and defensible bioanalytical data.

References

Safety Operating Guide

Navigating the Safe Disposal of Cinoxacin-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cinoxacin-d5, a deuterated form of the quinolone antibiotic Cinoxacin, requires careful handling and disposal due to its potential environmental impact and hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Tightly fitting safety goggles.
Skin Protection Impervious and fire/flame-resistant clothing.
Respiratory Protection Full-face respirator if exposure limits are exceeded.

Disposal Protocol for this compound

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, PPE), as hazardous waste.[3][2]

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.[3]

Step 2: Waste Collection and Storage

  • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be stored in a secure, well-ventilated area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Disposal of pharmaceutical waste must comply with all applicable federal, state, and local regulations.[4] Incineration at a licensed facility is the preferred method for destroying pharmaceutical waste.[3][5]

Important Considerations:

  • Do NOT dispose of this compound down the drain or in the regular trash.[2][6] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1]

  • Consult the Safety Data Sheet (SDS) for Cinoxacin for additional handling and safety information, as a specific SDS for the deuterated form may not be available.[7][8]

  • Always adhere to your institution's specific guidelines for hazardous waste disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Hazardous Pharmaceutical Waste ppe->identify segregate Segregate from Non-Hazardous Waste identify->segregate collect Collect in a Labeled, Sealed Hazardous Waste Container segregate->collect contact_ehs Contact Institutional EHS or Licensed Waste Contractor collect->contact_ehs incineration Arrange for High-Temperature Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Cinoxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cinoxacin-d5, a deuterated form of the quinolone antibiotic Cinoxacin. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile)
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified
Body Protection Laboratory CoatStandard, long-sleeved
Respiratory Protection Fume Hood or RespiratorUse in a well-ventilated area. A respirator may be necessary for handling large quantities or if aerosolization is possible.

Operational Plan: Handling and Storage

Handling:

  • Handle this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Prevent the formation of dust and aerosols.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Characterization: Unused this compound should be considered chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Method: Do not dispose of down the drain or in regular trash. Use a licensed chemical waste disposal company. For small quantities, mixing with an inert absorbent material and placing in a sealed container for pickup may be an appropriate option, pending institutional guidelines.[1]

Experimental Workflow: General Laboratory Handling

The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Weigh and handle this compound B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Segregate and label waste E->F G Dispose of waste according to regulations F->G H Remove and doff PPE G->H

Caption: General laboratory workflow for handling this compound.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, the parent compound of this compound, functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.[2] This enzyme is essential for the negative supercoiling of bacterial DNA, a process critical for DNA replication and transcription. By inhibiting DNA gyrase, Cinoxacin prevents the bacterial cell from dividing and ultimately leads to cell death.

G Mechanism of Action of Cinoxacin A This compound B Bacterial DNA Gyrase (Topoisomerase II) A->B Binds to C Inhibition of DNA Gyrase Activity B->C Leads to D Prevention of DNA Supercoiling C->D E Inhibition of DNA Replication and Transcription D->E F Bacterial Cell Death E->F

Caption: Inhibition of bacterial DNA gyrase by Cinoxacin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.